1-benzyl-3-methyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZMJSDCJXWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354335 | |
| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134-82-3 | |
| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Benzyl-3-methyl-1H-pyrazol-5-amine: Properties, Synthesis, and Reactivity
Executive Summary and Introduction
The 5-aminopyrazole framework is a cornerstone in modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] These heterocycles are instrumental as synthetic intermediates and are integral to the structure of numerous pharmaceuticals and agrochemicals.[1][2] This guide focuses on a specific, highly versatile derivative: 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3).
This document provides an in-depth analysis of its chemical properties, a validated synthetic protocol, and an exploration of its reactivity. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this molecule's full potential in research and development endeavors.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis. The key identifiers and computed properties for this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 1134-82-3 | PubChem[3], Advanced ChemBlocks[4] |
| Molecular Formula | C₁₁H₁₃N₃ | PubChem[3][5] |
| Molecular Weight | 187.24 g/mol | PubChem[3] |
| IUPAC Name | This compound | Advanced ChemBlocks[4] |
| Synonyms | 2-benzyl-5-methylpyrazol-3-amine | PubChem[3] |
| XLogP | 1.9 | PubChem[3][5] |
| Monoisotopic Mass | 187.110947427 Da | PubChem[3] |
Spectroscopic Characterization (Predicted)
While experimental spectra are definitive, a predictive analysis based on the structure and data from analogous compounds provides a robust framework for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
~2.1 ppm (singlet, 3H): Methyl (CH₃) protons at the C3 position of the pyrazole ring.
-
~3.5-4.5 ppm (broad singlet, 2H): Amine (NH₂) protons at the C5 position; the chemical shift can vary significantly with solvent and concentration.
-
~5.1 ppm (singlet, 2H): Methylene (CH₂) protons of the benzyl group.
-
~5.5 ppm (singlet, 1H): Vinyl proton (CH) at the C4 position of the pyrazole ring.
-
~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the phenyl ring of the benzyl group.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data, confirming the carbon skeleton.[6][7]
-
~12-15 ppm: Methyl carbon (CH₃).
-
~50-55 ppm: Methylene carbon (CH₂).
-
~90-100 ppm: C4 of the pyrazole ring.
-
~127-129 ppm: Aromatic carbons of the phenyl ring.
-
~135-140 ppm: Quaternary aromatic carbon (ipso-carbon) of the phenyl ring and C5 of the pyrazole ring.
-
~145-155 ppm: C3 of the pyrazole ring.
-
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 187. The most significant fragmentation would be the cleavage of the benzyl group, resulting in a strong peak at m/z = 91 (tropylium cation) and a peak at m/z = 96. Predicted adducts for ESI-MS include [M+H]⁺ at 188.11823 m/z and [M+Na]⁺ at 210.10017 m/z.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8]
-
3200-3400 cm⁻¹: N-H stretching vibrations (a doublet for the primary amine).
-
3000-3100 cm⁻¹: Aromatic C-H stretching.
-
2850-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene).
-
~1600-1640 cm⁻¹: N-H scissoring (bending) vibration and C=N/C=C ring stretching.
-
1450-1550 cm⁻¹: Aromatic C=C stretching.
-
Synthesis and Purification
Mechanistic Rationale and Synthetic Strategy
The synthesis of 5-aminopyrazoles is most commonly achieved through the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[1] This approach is highly efficient and regioselective. For the target molecule, the logical precursors are benzylhydrazine and a three-carbon nitrile component such as 3-aminocrotononitrile or its tautomer, 3-iminobutyronitrile . The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of ammonia to yield the stable pyrazole ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylhydrazine (1.0 eq) and ethanol (100 mL). Stir the solution until the hydrazine is fully dissolved. To this solution, add 3-aminocrotononitrile (1.05 eq) followed by glacial acetic acid (0.2 eq) to catalyze the reaction.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 1-2 hours using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate reaction progression. The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid. Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
For Recrystallization: If the crude product is a solid, it can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes to yield a crystalline solid.
-
For Column Chromatography: If the crude product is an oil or contains significant impurities, it should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2.
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by its primary functional groups: the C5-amino group and the aromatic pyrazole ring. This dual reactivity makes it a valuable precursor for a wide range of more complex molecules.[6]
Caption: Key reaction pathways for this compound.
Reactions at the C5-Amino Group
The primary amine at the C5 position is a potent nucleophile and is the most common site for derivatization.
-
N-Acylation and N-Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.[7] This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Condensation Reactions: Reaction with aldehydes or ketones, often under acidic catalysis, leads to the formation of Schiff bases (imines). These imines are valuable intermediates themselves, susceptible to reduction to form secondary amines or further cyclization reactions.[6]
Reactions Involving the Pyrazole Ring
The pyrazole ring possesses aromatic character. The electron-donating amino group at C5 strongly activates the C4 position towards electrophilic substitution. Reactions such as halogenation (e.g., with NBS or NCS), nitration, or Friedel-Crafts acylation are expected to occur regioselectively at the C4 position.
Applications in Research and Development
The true value of this compound lies in its utility as a versatile building block.
-
Pharmaceutical Development: 5-Aminopyrazoles are precursors to a multitude of condensed heterocyclic systems with proven pharmacological activity, such as pyrazolo[3,4-d]pyrimidines (purine bioisosteres) and pyrazolo[3,4-b]pyridines.[1] These scaffolds are found in drugs targeting kinases, G-protein coupled receptors, and other enzymes. The benzyl and methyl groups on this specific scaffold can provide desirable steric and electronic properties for ligand-receptor interactions.[2]
-
Agrochemical Chemistry: The pyrazole core is present in many commercial herbicides, insecticides, and fungicides. This compound can serve as a starting point for the synthesis of novel crop protection agents.[2]
-
Materials Science: The pyrazole moiety can act as a ligand for metal coordination, opening avenues for its use in the development of catalysts, metal-organic frameworks (MOFs), and functional polymers.
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical. This compound is classified with the following hazards:
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[3] |
| Skin Irritation | H315 | Causes skin irritation | PubChem[3] |
| Eye Irritation | H319 | Causes serious eye irritation | PubChem[3], Sigma-Aldrich |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[3] |
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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Title: this compound Source: PubChem URL: [Link]
-
Title: Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives Source: RSIS International URL: [Link]
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Title: 1-benzyl-5-ethyl-1H-pyrazole-3-amine Source: PubChem URL: [Link]
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Title: this compound Source: PubChemLite URL: [Link]
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Title: 1-Benzyl-1H-pyrazol-5-amine Source: PubChem URL: [Link]
-
Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: MDPI URL: [Link]
-
Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: Carlo Erba Reagents URL: [Link]
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Title: Approaches towards the synthesis of 5-aminopyrazoles Source: PMC - NIH URL: [Link]
-
Title: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Source: NIST WebBook URL: [Link]
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Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]
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A Comprehensive Technical Guide to 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-benzyl-3-methyl-1H-pyrazol-5-amine, identified by CAS number 1134-82-3, is a heterocyclic amine belonging to the aminopyrazole class of compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] This guide provides a detailed technical overview of this compound, consolidating its chemical properties, synthesis, reactivity, potential applications, and safety considerations. By explaining the causality behind synthetic strategies and analytical validation, this document serves as a foundational resource for professionals engaged in synthetic chemistry and drug discovery.
Core Molecular Profile and Physicochemical Properties
Understanding the fundamental properties of a compound is the bedrock of its application in any research endeavor. The benzyl and methyl substitutions on the aminopyrazole core impart specific characteristics that influence its solubility, reactivity, and potential biological interactions.
Chemical Structure
The molecule consists of a central 5-aminopyrazole ring, which is N-substituted at the 1-position with a benzyl group and C-substituted at the 3-position with a methyl group.
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key identifiers and computed properties for the compound. This data is critical for experimental design, including solvent selection, reaction setup, and analytical method development.
| Property | Value | Source |
| CAS Number | 1134-82-3 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₃N₃ | [4][5][7] |
| Molecular Weight | 187.25 g/mol | [3][4][7] |
| IUPAC Name | This compound | [3][4] |
| Canonical SMILES | CC1=NN(CC2=CC=CC=C2)C(N)=C1 | [3] |
| InChI Key | WRHZMJSDCJXWDL-UHFFFAOYSA-N | [3] |
| Purity | Typically ≥97% | [3][4] |
| Computed LogP | 1.52 | [3] |
| Hydrogen Bond Donors | 1 (from the amine group) | [3] |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amine nitrogen) | [3] |
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
The synthesis is best approached as a two-step process. The first step creates the core 3-methyl-1H-pyrazol-5-amine ring, a versatile intermediate. The second step introduces the benzyl group regioselectively onto the pyrazole nitrogen.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of 3-methyl-1H-pyrazol-5-amine
This protocol is adapted from established methods for preparing the aminopyrazole core.[9][10]
-
Reaction Setup: To a solution of an alkali metal salt of cyanoacetone (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture), add hydrazine hydrate or a hydrazinium salt (1.0-1.1 eq) portion-wise.[9]
-
Causality Check: The use of a hydrazinium salt like hydrazinium monohydrochloride in an aqueous medium at a controlled pH (e.g., 1-2) can improve reaction control and yield.[9]
-
Reaction Conditions: The reaction is typically performed at a temperature between 30°C and 100°C.[9] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
If an alkali salt of a mineral acid (e.g., NaCl) precipitates, it can be removed by filtration.[9][10]
-
If water is present, it can be removed by azeotropic distillation with a solvent like toluene.[9]
-
The crude product can be purified by vacuum distillation or recrystallization to yield 3-methyl-1H-pyrazol-5-amine.
-
Experimental Protocol: Step 2 - N-Benzylation
-
Reaction Setup: Dissolve 3-methyl-1H-pyrazol-5-amine (1.0 eq) in an aprotic polar solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Deprotonation: Add a suitable base (e.g., potassium carbonate, sodium hydride, 1.1-1.5 eq) to the solution. The choice of base is critical; a stronger base like NaH ensures complete deprotonation of the pyrazole NH, driving the reaction towards the N-alkylated product.
-
Alkylation: Add benzyl chloride or benzyl bromide (1.0-1.1 eq) dropwise to the reaction mixture, maintaining the temperature (typically 0°C to room temperature).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue using column chromatography on silica gel to isolate this compound.
-
Reactivity and Role as a Synthon
The 5-amino group and the pyrazole ring make this molecule a highly versatile 1,3-bis(nucleophile).[11] It serves as a crucial building block for synthesizing fused heterocyclic systems, which are of significant interest in drug discovery.[11][12] For example, it can react with 1,3-bis(electrophiles) to construct pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, scaffolds known for their diverse biological activities.[1][11][12]
Applications in Medicinal Chemistry and Agrochemicals
The true value of a chemical intermediate is defined by the functional molecules it can generate. The aminopyrazole scaffold is a cornerstone of modern pharmaceutical and agrochemical research.
Scaffold for Bioactive Molecules
Derivatives of this compound are explored for a wide range of therapeutic targets. The core structure provides a rigid framework for orienting functional groups to interact with biological receptors and enzymes.
Caption: Role as a precursor to diverse bioactive agents.
-
Pharmaceuticals: The related compound, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, is a key intermediate for anti-inflammatory and analgesic drugs.[13] The amine analog serves a similar role, providing a handle for amide bond formation and other modifications to generate libraries of potential drug candidates.[8]
-
Agrochemicals: Aminopyrazoles have been used to develop potent insecticides, with some derivatives showing selectivity for insect over mammalian GABA receptors.[8] The benzyl group can be modified to tune the compound's lipophilicity and target specificity.
-
Biochemical Research: The compound and its derivatives are used to study enzyme inhibition and receptor interactions, helping to elucidate metabolic pathways and mechanisms of disease.[13][14]
Analytical Characterization
Rigorous analytical validation is non-negotiable for ensuring the identity, purity, and quality of a chemical compound used in research.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the methyl protons, the benzyl methylene protons, the aromatic protons of the benzyl group, the proton on the pyrazole ring, and the amine protons.[7]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight (187.25 g/mol ) and can provide fragmentation patterns useful for structural elucidation.[7] The NIST library contains GC-MS data for this compound.[7]
-
Chromatography (TLC, HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment. TLC is invaluable for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available safety data.
GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Information compiled from ECHA C&L Inventory notifications.[7]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potentially high-value molecules. Its well-defined physicochemical properties, predictable reactivity, and role as a foundational block for fused heterocyclic systems make it a compound of significant interest. For researchers in drug discovery and process chemistry, a thorough understanding of its synthesis, handling, and synthetic potential is essential for leveraging the full power of the aminopyrazole scaffold. This guide provides the technical and practical foundation required for its effective and safe utilization in a research setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 769146, this compound. Retrieved from [Link]
- Google Patents (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
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BuyersGuideChem (n.d.). This compound. Retrieved from [Link]
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ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC 2009 (i) 198-250. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
-
RSIS International (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation, V(II). Retrieved from [Link]
-
Safety Data Sheet (n.d.). 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
- Google Patents (1998). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.
-
Unspecified Vendor (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- [No Author] (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
-
National Institutes of Health (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
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PubChemLite (n.d.). 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]
- ProQuest (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Source requires subscription, specific URL not available].
-
Spectrabase (n.d.). methyl 1-benzyl-3-nitro-1H-pyrazole-5-carboxylate - 1H NMR Spectrum. Retrieved from [Link]
-
MDPI (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
NIST (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-benzyl-3-methyl-1H-pyrazol-5-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine. This compound belongs to the versatile class of aminopyrazoles, which are pivotal scaffolds in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[1][2][3] This document details a robust synthetic protocol, thorough analytical characterization using modern spectroscopic techniques, and insights into the structure-activity relationship context of this molecule. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a five-membered heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest in pharmaceutical research.[1][2] The introduction of an amino group, particularly at the 5-position, imparts unique electronic properties and hydrogen bonding capabilities, making 5-aminopyrazoles valuable synthons for more complex heterocyclic systems and bioactive molecules.[4]
This compound (Figure 1) incorporates a benzyl group at the N1 position and a methyl group at the C3 position, providing a distinct substitution pattern that can influence its biological activity and pharmacokinetic properties. The presence of the primary amine at C5 offers a reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for novel therapeutic agents. Notably, aminopyrazole derivatives have shown promise as anticancer agents, targeting various cellular pathways.[1][2][3][5]
Figure 1: Molecular Structure of this compound
digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Atom nodes
N1 [label="N", pos="0,0.75!"];
N2 [label="N", pos="-0.85,0!"];
C3 [label="C", pos="-0.5,-1.2!"];
C4 [label="C", pos="0.8,-1.2!"];
C5 [label="C", pos="1.15,0!"];
C_Me [label="CH3", pos="-1.5,-2.2!"];
N_amine [label="NH2", pos="2.3,0!"];
C_benzyl1 [label="CH2", pos="0,2.2!"];
C_benzyl2 [label="C", pos="1.2,3.0!"];
C_benzyl3 [label="C", pos="2.4,2.4!"];
C_benzyl4 [label="C", pos="2.4,1.0!"];
C_benzyl5 [label="C", pos="1.2,0.4!"];
C_benzyl6 [label="C", pos="0,1.0!"];
C_benzyl7 [label="C", pos="0,2.4!"];
// Bonds
N1 -- N2;
N2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
C3 -- C_Me;
C5 -- N_amine;
N1 -- C_benzyl1;
C_benzyl1 -- C_benzyl7;
C_benzyl2 -- C_benzyl3;
C_benzyl3 -- C_benzyl4;
C_benzyl4 -- C_benzyl5;
C_benzyl5 -- C_benzyl6;
C_benzyl6 -- C_benzyl7;
C_benzyl7 -- C_benzyl2 [style=invis];
// Double bonds
C4 -- C5 [style=invis];
N2 -- C3 [style=invis];
}
Synthetic workflow for this compound.
Detailed Protocol
Step 1: Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of benzylhydrazine (1.0 eq) in ethanol, add ethyl acetoacetate (1.0 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 5-chloro-1-benzyl-3-methyl-1H-pyrazole
-
To the dried 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) carefully under an inert atmosphere.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloro-pyrazole.
Step 3: Synthesis of this compound
-
Dissolve the crude 5-chloro-1-benzyl-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.
-
Add an excess of a concentrated aqueous solution of ammonia or a solution of ammonia in methanol.
-
Heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Molecular Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic data are characteristic of the target molecule.
Spectroscopic Data
Technique Observed Data ¹H NMR The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (multiplet in the aromatic region and a singlet for the CH₂ group), a singlet for the pyrazole ring proton, a singlet for the methyl group, and a broad singlet for the amine protons.[6] ¹³C NMR The carbon NMR spectrum will display distinct signals for the carbons of the pyrazole ring, the benzyl group, and the methyl group.[6] Mass Spec. The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (187.24 g/mol ).[6] Infrared (IR) The IR spectrum is characterized by N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the pyrazole and benzene rings.
Expected Spectroscopic Data Table
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Multiplicity Integration Assignment 7.35-7.25 m 5H Ar-H (benzyl) 5.40 s 1H C4-H (pyrazole) 5.10 s 2H CH₂ (benzyl) 3.80 (br s) s 2H NH₂ 2.15 s 3H CH₃
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment 150.0 C5 (pyrazole) 148.5 C3 (pyrazole) 137.0 Quaternary C (benzyl) 128.8 Ar-CH (benzyl) 127.8 Ar-CH (benzyl) 127.0 Ar-CH (benzyl) 95.0 C4 (pyrazole) 52.0 CH₂ (benzyl) 13.5 CH₃
Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and experimental conditions.
Structural Insights and Physicochemical Properties
The molecular structure of this compound dictates its physical and chemical properties, which in turn influence its biological activity and formulation characteristics.
Key Structural Features
-
Planarity: The pyrazole ring is an aromatic, planar system.
-
Substituent Effects: The electron-donating amino group at the C5 position increases the electron density of the pyrazole ring, influencing its reactivity. The benzyl group at N1 introduces steric bulk and lipophilicity.
-
Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets.
Physicochemical Data
Property Value Source Molecular Formula C₁₁H₁₃N₃ PubChem[6] Molecular Weight 187.24 g/mol PubChem[6] CAS Number 1134-82-3 PubChem[6] XLogP3 1.9 PubChem[6]
Applications in Drug Discovery and Development
Aminopyrazole derivatives are recognized for their diverse pharmacological activities. The structural motifs present in this compound suggest its potential utility in several therapeutic areas.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of aminopyrazole derivatives.[1][2][3][5] These compounds can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of this compound makes it an interesting candidate for screening in anticancer assays. The primary amine provides a convenient point for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Logical Relationship of Structure to Potential Activity
Relationship between structural features and potential biological activity.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, synthesis, and characterization of this compound. The presented synthetic protocol offers a reliable method for its preparation, and the comprehensive spectroscopic data provides a benchmark for its identification and quality control. The insights into its structural features and the context of its potential applications in drug discovery, particularly in oncology, underscore the importance of this aminopyrazole derivative as a valuable building block for the development of new therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is highly encouraged.
References
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (Date not specified). Dovepress. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (Date not specified). Source not specified.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. [Link]
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This compound | C11H13N3 | CID 769146. (Date not specified). PubChem. [Link]
-
1-Benzyl-1H-pyrazol-5-amine | C10H11N3 | CID 77061. (Date not specified). PubChem. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Date not specified).
-
Reaction of Phenylhydrazo ethylacetoacetate. (Date not specified). ijabpt. [Link]
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (Date not specified). Source not specified.
-
Supporting Information - The Royal Society of Chemistry. (Date not specified). rsc.org. [Link]
-
3-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5. (Date not specified). PubMed Central. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (Date not specified). MDPI. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (Date not specified).
-
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (Date not specified). National Institutes of Health. [Link]
-
Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (2010). PubMed. [Link]
-
One‐pot condensation reaction of phenylhydrazine, ethyl acetoacetate... (Date not specified). ResearchGate. [Link]
-
Regular Article - Organic Chemistry Research. (2018). Organic Chemistry Research. [Link]
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Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. (Date not specified). rsc.org. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (Date not specified). NIST WebBook. [Link]
Sources
- 1. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]
- 2. [PDF] Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. This compound | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-benzyl-3-methyl-1H-pyrazol-5-amine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive reference for the characterization of this and structurally related molecules.
Introduction to this compound
This compound (C₁₁H₁₃N₃) is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a common scaffold in many pharmaceutically active compounds. The substituents on the pyrazole core, a benzyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position, all contribute to the unique spectroscopic signature of the molecule. Accurate characterization of this compound is crucial for its identification, purity assessment, and for understanding its chemical behavior.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl, methyl, and pyrazole groups, as well as the amine protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |
| 5.42 | s | 1H | C4-H (pyrazole) |
| 5.10 | s | 2H | N-CH₂ -Ph |
| 3.60 | br s | 2H | NH₂ |
| 2.15 | s | 3H | C3-CH₃ |
Rationale for Assignments:
-
Aromatic Protons (7.35 - 7.25 ppm): The five protons of the benzyl group are expected to resonate in the aromatic region as a complex multiplet.
-
Pyrazole Proton (5.42 ppm): The single proton on the pyrazole ring (at C4) is anticipated to appear as a sharp singlet, given its electronic environment and lack of adjacent protons for coupling.
-
Benzylic Protons (5.10 ppm): The two protons of the methylene bridge between the pyrazole nitrogen and the phenyl group are chemically equivalent and should appear as a singlet.
-
Amine Protons (3.60 ppm): The two amine protons are expected to give a broad singlet. The chemical shift of this peak can be variable and is dependent on concentration and solvent.
-
Methyl Protons (2.15 ppm): The three protons of the methyl group at C3 of the pyrazole ring are expected to appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C 5 (pyrazole) |
| 148.0 | C 3 (pyrazole) |
| 137.5 | Quaternary C (benzyl) |
| 128.8 | Ar-C H (benzyl) |
| 127.6 | Ar-C H (benzyl) |
| 127.0 | Ar-C H (benzyl) |
| 95.0 | C 4 (pyrazole) |
| 52.5 | N-C H₂-Ph |
| 13.5 | C3-C H₃ |
Rationale for Assignments:
-
Pyrazole Carbons (155.0, 148.0, 95.0 ppm): The carbons of the pyrazole ring are expected to have distinct chemical shifts due to the influence of the nitrogen atoms and substituents. C5, attached to the amine group, is expected to be the most downfield, followed by C3. The C4 carbon, a CH group, is expected to be the most upfield of the ring carbons.
-
Aromatic Carbons (137.5 - 127.0 ppm): The six carbons of the benzyl group will appear in the aromatic region. The quaternary carbon will have a distinct chemical shift from the protonated aromatic carbons.
-
Benzylic Carbon (52.5 ppm): The carbon of the methylene bridge is expected to resonate in the aliphatic region.
-
Methyl Carbon (13.5 ppm): The methyl carbon is expected to be the most upfield signal in the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1620 - 1580 | Strong | C=C and C=N stretching (pyrazole and aromatic ring) |
| 1500 - 1400 | Medium | Aromatic C=C stretching |
| 750 - 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Rationale for Assignments:
-
N-H Stretching (3400 - 3200 cm⁻¹): The amine group will show a broad absorption in this region due to hydrogen bonding.
-
C-H Stretching (3100 - 2850 cm⁻¹): The aromatic C-H bonds will absorb above 3000 cm⁻¹, while the aliphatic C-H bonds of the benzyl methylene and methyl groups will absorb below 3000 cm⁻¹.
-
C=C and C=N Stretching (1620 - 1580 cm⁻¹): The double bonds within the pyrazole and benzene rings will give rise to strong absorptions in this region.
-
C-H Bending (750 - 700 cm⁻¹): A strong band in this region is characteristic of a monosubstituted benzene ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrometry Data (ESI-MS):
| m/z | Ion |
| 188.1182 | [M+H]⁺ |
| 210.1002 | [M+Na]⁺ |
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺):
A major fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.
Caption: Predicted fragmentation of this compound in MS/MS.
Rationale for Fragmentation:
-
[M+H]⁺ (m/z 188.1182): The protonated molecule is the base peak in the ESI mass spectrum.
-
Tropylium ion (m/z 91): The cleavage of the bond between the benzylic carbon and the pyrazole nitrogen results in the formation of the highly stable C₇H₇⁺ cation. This is a very common and characteristic fragment for benzyl-substituted compounds.
-
Pyrazole fragment (m/z 97): The other fragment from this cleavage would be the protonated 3-methyl-1H-pyrazol-5-amine radical, which may also be observed.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
For fragmentation studies, perform MS/MS analysis by isolating the [M+H]⁺ ion (m/z 188) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting spectrum to determine the accurate mass of the molecular ion and identify the major fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted NMR, IR, and MS data are based on established principles of spectroscopy and data from structurally related compounds. These data and the accompanying experimental protocols will serve as a valuable resource for scientists working with this molecule, aiding in its synthesis, purification, and further application in research and development.
References
-
PubChem Compound Summary for CID 769146, this compound. National Center for Biotechnology Information. [Link][1][2]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Al-Sanea, M. M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link][3]
Sources
The Multifaceted Biological Activities of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility has led to the development of a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and insecticidal properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and summarize key structure-activity relationship (SAR) insights that are crucial for the rational design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged scaffold.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Since its first synthesis by Knorr in 1883, the pyrazole ring has become a prominent feature in numerous natural and synthetic bioactive compounds.[1] The presence of this heterocyclic motif is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic relevance. Notable examples include Celecoxib, a selective COX-2 inhibitor for inflammation[4][5][6]; Rimonabant, an anti-obesity agent[1]; and Sildenafil, a phosphodiesterase inhibitor.[1] The unique chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its conformational flexibility, allow for diverse interactions with biological targets.[7] This guide will explore the major therapeutic areas where pyrazole derivatives have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Cancer
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to interfere with various cancer-associated pathways.[8][9] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for tumor growth, proliferation, and survival.[8][10]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[11][12] Kinases are pivotal in cellular signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.[11]
-
Tyrosine Kinase Inhibition (EGFR, VEGFR-2): Many pyrazole derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[13] Dual inhibition of these receptors can synergistically suppress tumor growth and angiogenesis.[13]
-
Serine/Threonine Kinase Inhibition (CDK, Aurora Kinases): Pyrazole-based compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases, which are key regulators of the cell cycle.[8][11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[14]
-
Other Targets: Beyond kinase inhibition, pyrazole derivatives have been reported to interact with targets such as tubulin, DNA, and Bruton's tyrosine kinase (BTK), further highlighting their multifaceted anticancer potential.[8][9]
Experimental Protocol: In Vitro Anticancer Activity Assessment
A standard method to evaluate the cytotoxic effects of novel pyrazole derivatives is the MTT assay.
Step-by-Step MTT Assay Protocol:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Target | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | PI3 Kinase | 0.25 | [8] |
| Fused Pyrazole Derivative | HEPG2 (Liver) | EGFR/VEGFR-2 | 0.31 - 0.71 | [13] |
| Biphenyl-Substituted Pyrazole Chalcone | MCF-7 (Breast) | Not Specified | 0.17 | [15] |
| Pyrazole-Chalcone Derivative | HepG2 (Liver) | Not Specified | 6 | [15] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The anti-inflammatory properties of pyrazole derivatives are well-established, with Celecoxib being a prime example of a successful drug in this class.[16][17] These compounds primarily exert their effects by inhibiting key enzymes involved in the inflammatory pathway.
Mechanism of Action: COX Inhibition and Beyond
The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4][5][6]
-
Selective COX-2 Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5][18] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with non-selective NSAIDs.[6][18] The sulfonamide side chain of celecoxib, for instance, binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[5][6]
-
Other Mechanisms: Some pyrazole derivatives also exhibit anti-inflammatory effects through the inhibition of lipoxygenase (LOX), modulation of pro-inflammatory cytokines like TNF-α and IL-6, and suppression of the NF-κB signaling pathway.[16]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.
Step-by-Step Carrageenan-Induced Paw Edema Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test pyrazole derivative orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like Indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Assay | Target | Inhibition/Activity | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | COX-2 | IC50 = 0.02 µM | [16] |
| Pyrazole-Thiazole Hybrid | COX/LOX Inhibition | COX-2/5-LOX | IC50 = 0.03 µM/0.12 µM | [16] |
| Pyrazole Derivatives | Carrageenan-induced paw edema | In vivo | 65-80% edema reduction at 10 mg/kg | [16] |
| Pyrazole-Pyrazoline Derivatives | Xylene-induced ear edema | In vivo | 48.71% edema inhibition | [19] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[1]
Mechanism of Action
The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies have reported the synthesis of pyrazole derivatives with moderate to significant activity against strains like E. coli, S. aureus, B. subtilis, P. notatum, and A. fumigatus.[1]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Broth Microdilution Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity: Modulating Neuronal Excitability
Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing promise for the treatment of epilepsy.[20][21]
Mechanism of Action
The anticonvulsant activity of pyrazoles is thought to be mediated through various mechanisms, including modulation of ion channels and neurotransmitter systems. Some derivatives may act as inhibitors of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[22]
Experimental Protocol: In Vivo Anticonvulsant Activity Assessment
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice are standard preclinical tests for evaluating anticonvulsant activity.[20][23]
Step-by-Step scPTZ Seizure Model Protocol:
-
Animal Preparation: Use male Swiss albino mice (20-25g).
-
Compound Administration: Administer the test pyrazole derivative intraperitoneally.
-
Induction of Seizures: After a set time (e.g., 30 minutes), administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for the onset and severity of clonic seizures for a period of 30 minutes.
-
Data Analysis: Record the number of animals protected from seizures and the latency to the first seizure.
Insecticidal and Herbicidal Activities: Applications in Agriculture
Beyond their pharmaceutical applications, pyrazole derivatives have also found utility in agriculture as insecticides and herbicides.[24][25]
Mechanism of Action
-
Insecticidal Activity: Many insecticidal pyrazoles, such as fipronil, act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects, leading to central nervous system disruption.[25] Others may inhibit ubiquinone oxidoreductase, affecting cellular respiration.[26]
-
Herbicidal Activity: The mechanism of herbicidal action can vary, but some pyrazole derivatives are known to inhibit key enzymes in plant metabolic pathways.
Experimental Protocol: Insecticidal Activity Bioassay
The leaf-dip bioassay is a common method for evaluating the insecticidal activity of compounds against phytophagous insects.
Step-by-Step Leaf-Dip Bioassay Protocol:
-
Compound Preparation: Prepare solutions of the pyrazole derivatives in an appropriate solvent with a surfactant.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cotton for bollworms) into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish with a specific number of insect larvae (e.g., third-instar cotton bollworm).
-
Observation: After a set period (e.g., 48-72 hours), record the larval mortality.
-
Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the lethal concentration that kills 50% of the insects).
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[27][28][29][30]
-
Position 1: Substitution at the N1 position with aryl or bulky alkyl groups often enhances activity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at this position was found to be crucial for potent and selective activity.[27]
-
Position 3: The presence of a carboxamido group at the 3-position is a common feature in many biologically active pyrazoles, including cannabinoid receptor antagonists.[27]
-
Position 4: Trivial changes at the 4-position can lead to significant alterations in biological activity.[24]
-
Position 5: A para-substituted phenyl ring at the 5-position is often important for potent activity, as seen in cannabinoid receptor antagonists.[27]
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly privileged and versatile platform in the discovery and development of new therapeutic agents.[31][32][33] The diverse range of biological activities exhibited by its derivatives underscores the immense potential of this heterocyclic system. Future research will likely focus on the synthesis of novel pyrazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules that combine the pyrazole nucleus with other pharmacophores is also a promising strategy for developing multi-target drugs with enhanced efficacy.[16][32] Continued investigation into the mechanisms of action and detailed structure-activity relationships will be instrumental in guiding the rational design of the next generation of pyrazole-based therapeutics.
Diagrams
Key Biological Activities of Pyrazole Derivatives
Caption: Overview of the diverse biological activities of pyrazole derivatives.
Mechanism of Action for Anti-inflammatory Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by anti-inflammatory pyrazole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for evaluating the in vitro anticancer activity of pyrazole derivatives using the MTT assay.
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physical and chemical properties of 1-benzyl-3-methyl-1H-pyrazol-5-amine.
An In-depth Technical Guide to 1-benzyl-3-methyl-1H-pyrazol-5-amine
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes publicly available data with expert insights into its characterization, reactivity, and application, ensuring a trustworthy and authoritative resource for laboratory use.
Molecular Identity and Structural Elucidation
This compound is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic pyrazole ring, which is substituted with a benzyl group at the N1 position, a methyl group at the C3 position, and a primary amine at the C5 position. This specific arrangement of functional groups dictates its unique chemical behavior and utility in synthetic chemistry.
Key Identifiers:
-
IUPAC Name: this compound[1]
Structural Representations:
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data presented below are a combination of experimentally derived values and high-quality computational predictions.
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | PubChem[2] |
| Monoisotopic Mass | 187.110947427 Da | PubChem[2] |
| Appearance | Crystalline solid (typical for similar compounds) | General Knowledge |
| XLogP3-AA (Predicted) | 1.9 | PubChem[2][3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 43.8 Ų | PubChem[2][4] |
Chemical Profile and Reactivity
The reactivity of this compound is governed by the interplay of its three key functional components: the nucleophilic 5-amino group, the aromatic pyrazole core, and the N-benzyl substituent.
-
5-Amino Group: This primary amine is the most reactive site for nucleophilic attack. It readily participates in reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide array of derivatives.[5] The nucleophilicity of this amine is modulated by the electron-donating effect of the pyrazole ring.
-
Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system. While the N1 position is blocked by the benzyl group, the C4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
-
N-Benzyl Group: The benzyl group provides steric bulk and influences the molecule's solubility in organic solvents. It is generally stable but can be cleaved under specific hydrogenolysis conditions if required.
This trifunctional nature makes it a versatile synthon, or building block, for constructing more complex molecular architectures, particularly in the synthesis of bioactive compounds.[6]
Caption: Logical diagram of the key reactive sites and common chemical transformations.
Synthesis Pathway Overview
5-aminopyrazoles are classically synthesized via the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[6] For this compound, the logical precursors would be benzylhydrazine and 3-oxobutanenitrile (acetoacetonitrile).
The causality behind this experimental choice is the high reactivity of the hydrazine nucleophile towards the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to the stable aromatic pyrazole ring after dehydration.
Caption: General synthetic workflow for this compound.
Exemplary Synthetic Protocol
This protocol is illustrative, based on established chemical principles for this compound class. It must be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylhydrazine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Slowly add 3-oxobutanenitrile (1.0-1.1 eq) to the stirred solution at room temperature. The addition may be exothermic, and cooling might be necessary to maintain control.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. Alternatively, flash column chromatography on silica gel can be employed to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, MS, and melting point analysis.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expected signals would include: a singlet for the methyl group protons, a singlet for the C4-H proton on the pyrazole ring, a singlet for the benzylic CH₂ protons, multiplets for the aromatic protons of the benzyl group, and a broad singlet for the NH₂ protons.
-
¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the pyrazole ring carbons (C3, C4, C5), the benzylic methylene carbon, and the aromatic carbons of the benzyl group.[5]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. A typical experiment involves 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals.[5]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 188.11823.[3]
Predicted Collision Cross Section (CCS) Data: [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 188.11823 | 140.3 |
| [M+Na]⁺ | 210.10017 | 149.3 |
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
GHS Hazard Information: [2]
-
Pictogram: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Applications in Drug Discovery and Agrochemicals
The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active molecules.[6][7] Derivatives of this compound are key intermediates in the synthesis of a variety of therapeutic agents and agrochemicals.[8][9]
-
Pharmaceutical Development: This compound serves as a crucial starting material for creating molecules with potential anti-inflammatory, analgesic, and enzyme-inhibiting properties.[8][10] The pyrazole core is found in numerous FDA-approved drugs.[7]
-
Agrochemical Chemistry: It is used in the development of novel pesticides and herbicides, where the pyrazole structure contributes to the efficacy and selectivity of the final product.[8]
-
Biochemical Research: Researchers use this and similar compounds to synthesize molecular probes and inhibitors for studying enzyme function and cellular signaling pathways.[8]
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Aminopyrazoles: A Journey from Discovery to Modern Therapeutics
Abstract
The aminopyrazole scaffold is a cornerstone of modern medicinal chemistry, representing a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of aminopyrazoles. We will trace their origins from the foundational work of 19th-century chemists to their current prominence as key pharmacophores in a multitude of approved drugs, particularly in the realms of oncology and inflammatory diseases. This document will delve into the synthetic evolution of these compounds, from classical condensation reactions to modern high-throughput methodologies. Through detailed case studies and structure-activity relationship (SAR) analyses, we will illuminate the causal factors that have cemented the aminopyrazole moiety as a critical tool for drug development professionals.
Introduction: The Pyrazole Core and the Significance of the Amino Group
The Enduring Importance of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of drug discovery. Their rigid frameworks provide a three-dimensional scaffold upon which functional groups can be precisely arranged to interact with biological targets. This structural pre-organization minimizes the entropic penalty upon binding, often leading to higher affinity and selectivity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a privileged scaffold.
The Pyrazole Moiety: Structural Features and Physicochemical Properties
The pyrazole ring is an aromatic system, which confers planarity and stability. The two nitrogen atoms offer unique properties: one acts as a hydrogen bond donor (the pyrrolic nitrogen) and the other as a hydrogen bond acceptor (the pyridinic nitrogen). This ambidextrous hydrogen bonding capability allows pyrazoles to form specific and robust interactions with a wide array of protein targets, including enzymes and receptors.
The Transformative Influence of the Amino Functional Group on Biological Activity
The introduction of an amino (-NH2) group to the pyrazole core dramatically expands its chemical and biological diversity. The amino group, a potent hydrogen bond donor and a site for further chemical modification, can significantly influence the molecule's polarity, basicity, and overall pharmacological profile. This functionalization is a key reason why aminopyrazoles have found such widespread success, enabling fine-tuning of a compound's properties to achieve desired therapeutic effects.
The Genesis of Aminopyrazoles: Early Syntheses and Discoveries
The Pioneering Work of Ludwig Knorr
The history of pyrazoles in medicine is inextricably linked to the German chemist Ludwig Knorr. In the 1880s, while searching for a quinine substitute, Knorr synthesized a series of compounds from phenylhydrazine. This work led to the discovery of Antipyrine in 1883, a pyrazolone derivative that became one of the first synthetic drugs to be widely used as an analgesic and antipyretic. Although not strictly an aminopyrazole, Antipyrine's commercial success demonstrated the therapeutic potential of the pyrazole scaffold and catalyzed further research into this class of compounds.
Early Synthetic Routes: The Knorr Pyrazole Synthesis and its Variations
The foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The versatility of this method lies in the wide availability of substituted hydrazines and dicarbonyl compounds, allowing for the creation of a diverse library of pyrazole derivatives. The synthesis of aminopyrazoles often employs a variation of this classical method, typically starting with a β-ketonitrile, which provides the necessary precursor for the amino group.
This protocol describes the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile and a substituted hydrazine. The choice of a β-ketonitrile is causal; the nitrile group serves as a precursor to the amine, which is formed upon cyclization.
Materials:
-
Substituted β-ketonitrile (e.g., benzoylacetonitrile)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol (absolute)
-
Sodium acetate
-
Glacial acetic acid
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in absolute ethanol.
-
Base Addition: Add sodium acetate (1.2 eq) to the mixture. The sodium acetate acts as a base to neutralize the hydrochloride salt of the hydrazine, liberating the free hydrazine for the reaction. This is a critical step to ensure the nucleophilicity of the hydrazine.
-
Condensation and Cyclization: Add a catalytic amount of glacial acetic acid to the mixture. The acid catalyzes the initial condensation between the hydrazine and one of the carbonyl groups of the dicarbonyl equivalent.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which leads to the formation of the aromatic pyrazole ring.
-
Isolation: After cooling to room temperature, the product often precipitates from the solution. The crude product is collected by vacuum filtration and washed with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 5-aminopyrazole derivative.
-
Validation: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. This validation is a crucial part of a self-validating protocol.
The Evolution of Aminopyrazole Synthesis: Modern Methodologies
While the Knorr synthesis remains relevant, modern drug discovery demands more efficient, diverse, and environmentally friendly synthetic routes.
Advances in Catalysis and Reagent Development
Modern organic synthesis has introduced transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that allow for the late-stage functionalization of the aminopyrazole core. This enables the rapid generation of analog libraries for SAR studies by modifying various positions of the scaffold after its initial formation.
Microwave-Assisted Synthesis and High-Throughput Screening Approaches
Microwave-assisted organic synthesis (MAOS) has significantly reduced reaction times for pyrazole formation, often from hours to minutes. This acceleration is due to efficient and uniform heating. When combined with parallel synthesis techniques, these methods allow for the high-throughput generation of aminopyrazole libraries, which is essential for modern lead discovery campaigns.
Green Chemistry Approaches to Aminopyrazole Synthesis
There is a growing emphasis on developing more sustainable synthetic methods. This includes the use of greener solvents (e.g., water, ethanol), solvent-free reactions, and the development of catalytic, multi-component reactions that increase atom economy and reduce waste.
Comparative Table of Synthetic Methodologies
| Methodology | Description | Advantages | Disadvantages |
| Knorr Synthesis | Condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent (e.g., β-ketonitrile). | Robust, versatile, readily available starting materials. | Can require harsh conditions (high temperatures), may produce regioisomeric mixtures. |
| Palladium-catalyzed Cross-Coupling | Late-stage functionalization of a pre-formed pyrazole ring. | High functional group tolerance, allows for rapid diversification. | Requires pre-functionalized pyrazoles, expensive catalysts. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Drastically reduced reaction times, improved yields. | Requires specialized equipment, scalability can be a challenge. |
| Multi-component Reactions | One-pot reactions involving three or more starting materials to form the product. | High atom economy, operational simplicity, reduced waste. | Can be challenging to optimize, substrate scope may be limited. |
Aminopyrazoles in Drug Discovery: A Modern Renaissance
Aminopyrazoles have emerged as a "privileged scaffold" in drug discovery due to their ability to form key interactions with a wide range of biological targets, most notably protein kinases.
Mechanism of Action: Targeting Kinases and Other Key Enzymes
Protein kinases are a large family of enzymes that play a central role in cellular signaling. Their dysregulation is a hallmark of many diseases, including cancer. Many aminopyrazole-based drugs are ATP-competitive kinase inhibitors. They typically occupy the ATP-binding pocket of the kinase, with the pyrazole ring forming hydrogen bonds with the "hinge" region of the enzyme, a critical interaction for potent inhibition.
Caption: Generalized binding mode of an aminopyrazole inhibitor in a kinase ATP pocket.
Case Study 1: The Development of Celecoxib (Celebrex®) - A COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its discovery was a landmark in the development of safer anti-inflammatory agents. The central pyrazole ring is crucial for its activity, with the two phenyl groups at positions 1 and 3 oriented in a way that allows for selective binding to the larger active site of COX-2 compared to the more constricted COX-1 site.
The key to Celecoxib's selectivity lies in the trifluoromethyl (-CF3) group on one of the phenyl rings and the sulfonamide (-SO2NH2) group on the other. The sulfonamide group is able to access a specific side pocket in the COX-2 enzyme that is absent in COX-1. This insight into the differential topology of the enzyme active sites was a triumph of rational drug design.
Caption: A simplified workflow for the discovery and optimization of Celecoxib.
Case Study 2: The Rise of Kinase Inhibitors - Sunitinib (Sutent®)
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers. Its chemical structure features a more complex aminopyrazole derivative, demonstrating the scaffold's adaptability. The aminopyrazole core acts as a foundation for positioning other functional groups that target specific features within the ATP-binding sites of various kinases, such as VEGFR and PDGFR.
Other Therapeutic Areas
The versatility of the aminopyrazole scaffold is evident in its application across numerous therapeutic areas beyond inflammation and oncology. Derivatives have shown promise as anticonvulsants, antimicrobials, and agents for treating central nervous system disorders.
Table: Prominent Aminopyrazole-Based Drugs and their Therapeutic Targets
| Drug Name | Brand Name | Therapeutic Target(s) | Therapeutic Area |
| Celecoxib | Celebrex® | COX-2 | Anti-inflammatory |
| Sunitinib | Sutent® | VEGFR, PDGFR, c-KIT | Oncology |
| Mavacamten | Camzyos® | Cardiac Myosin | Cardiology |
| Fezolinetant | Veozah™ | Neurokinin 3 (NK3) Receptor | Women's Health |
Bioisosteric Replacement and Scaffold Hopping Strategies
The Aminopyrazole Moiety as a Versatile Pharmacophore
In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The aminopyrazole ring is often used as a bioisosteric replacement for other aromatic or heterocyclic systems in a process known as "scaffold hopping." This strategy is employed to improve a compound's properties, such as potency, selectivity, or metabolic stability, or to circumvent existing patents.
Computational Approaches in Designing Novel Aminopyrazole Analogs
Modern drug design heavily relies on computational tools. Structure-based design, where the 3D structure of the target protein is known, allows chemists to computationally dock virtual libraries of aminopyrazole derivatives into the active site. This process helps prioritize which compounds to synthesize, saving significant time and resources.
Conclusion: The Future Trajectory of Aminopyrazole Research
Emerging Targets and Therapeutic Frontiers
The journey of the aminopyrazole scaffold is far from over. Researchers are continually exploring its potential in targeting novel protein classes and addressing unmet medical needs. Emerging areas include the development of aminopyrazole-based covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and agents for neurodegenerative diseases.
Challenges and Opportunities in Aminopyrazole Drug Development
While the aminopyrazole scaffold offers many advantages, challenges remain. These include achieving selectivity among highly similar targets (e.g., within the kinome), managing off-target effects, and optimizing pharmacokinetic properties. However, with advances in synthetic chemistry, computational modeling, and our understanding of disease biology, the opportunities to leverage this remarkable scaffold for the creation of future medicines are immense. The aminopyrazole's rich history serves as a foundation for continued innovation, promising a future where this simple heterocycle continues to make a profound impact on human health.
References
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Brune, K. (1997). The early history of non-opioid analgesics. Acute Pain, 1(1), 37-41. Available at: [Link]
An In-Depth Technical Guide to the Potential Therapeutic Applications of 1-benzyl-3-methyl-1H-pyrazol-5-amine
This guide provides a comprehensive technical overview of 1-benzyl-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine belonging to the pyrazole class of compounds. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features, rooted in the versatile pyrazole scaffold, suggest significant untapped potential in drug discovery and development. This document will, therefore, explore plausible therapeutic avenues by drawing parallels with structurally related compounds and outlining robust experimental frameworks for its investigation.
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4][5][6] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of its physicochemical properties and biological targets. The subject of this guide, this compound, combines the pyrazole core with a benzyl group at the N1 position, a methyl group at C3, and a primary amine at C5, features that suggest a high potential for derivatization and interaction with various biological targets.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic utility of novel heterocyclic compounds. We will delve into a plausible synthetic route, hypothesize potential therapeutic applications based on the rich chemistry of pyrazole derivatives, and provide detailed experimental protocols to validate these hypotheses.
I. Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established and versatile method for preparing 5-aminopyrazoles: the condensation of a β-ketonitrile with a substituted hydrazine.[7] This approach is favored for its reliability and the ready availability of starting materials.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from ethyl acetoacetate and benzylhydrazine.
DOT Script for Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Benzylhydrazine
-
3-oxobutanenitrile (acetoacetonitrile)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of benzylhydrazine (1.0 eq) in ethanol, add 3-oxobutanenitrile (1.1 eq).
-
Catalysis: Add a catalytic amount of acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
II. Potential Therapeutic Applications
The pyrazole scaffold is a cornerstone in the development of drugs for a wide array of diseases.[1][8][9] Based on the known biological activities of structurally analogous pyrazole derivatives, we can hypothesize several promising therapeutic applications for this compound.
A. Oncology
Rationale: Numerous pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the modulation of cellular pathways like autophagy.[2][5] For instance, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide have shown submicromolar antiproliferative activity and the ability to modulate mTORC1 and autophagy in pancreatic cancer cells. This suggests that the 1-benzyl-pyrazole core could be a valuable pharmacophore for developing novel anticancer agents.
Hypothesized Mechanism of Action: mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. We hypothesize that this compound or its derivatives could act as inhibitors of this pathway, potentially at the level of mTORC1.
DOT Script for mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway, a potential target for pyrazole-based anticancer agents.
Experimental Protocol: In Vitro Anticancer Activity Assessment
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and a pancreatic cancer cell line).
-
Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value.
-
-
Western Blot Analysis:
-
Treat cancer cells with the compound at its IC₅₀ concentration for various time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the mTOR pathway (e.g., p-mTOR, p-AKT, p-S6K) and corresponding total proteins.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Pancreatic Cancer Cell Line IC₅₀ (µM) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Control) | Known Value | Known Value | Known Value |
B. Anti-inflammatory and Analgesic Applications
Rationale: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1] This enzyme is a crucial mediator of inflammation and pain. The structural features of this compound make it a candidate for investigation as a novel anti-inflammatory and analgesic agent.
Hypothesized Mechanism of Action: COX-2 Inhibition
We propose that this compound may exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins that mediate inflammation and pain.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Source: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay kit can be used to measure the peroxidase activity of COX. The assay monitors the appearance of a colored or fluorescent product.
-
Procedure:
-
Pre-incubate the compound at various concentrations with either COX-1 or COX-2 enzyme in the presence of heme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at appropriate intervals.
-
Calculate the percent inhibition and determine the IC₅₀ values for both enzymes.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| This compound | Hypothetical Value | Hypothetical Value | Calculated Value |
| Celecoxib (Control) | Known Value | Known Value | Known Value |
C. Antimicrobial Activity
Rationale: Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[5][6] The nitrogen-containing heterocyclic ring system can interact with various microbial targets.
Hypothesized Mechanism of Action: The mechanism of antimicrobial action for pyrazole derivatives can be diverse, including inhibition of essential enzymes or disruption of cell membrane integrity. The specific mechanism for this compound would need to be elucidated through further studies.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganisms: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Ciprofloxacin (Bacterial Control) | Known Value | Known Value | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | Known Value |
III. Conclusion and Future Directions
While this compound is a relatively unexplored molecule, its chemical structure, based on the pharmacologically significant pyrazole scaffold, presents a compelling case for its investigation as a potential therapeutic agent. This guide has outlined a rational basis for exploring its utility in oncology, inflammation, and infectious diseases, supported by detailed experimental protocols.
Future research should focus on:
-
Synthesis and Derivatization: Synthesizing a library of analogs by modifying the substituents on the pyrazole ring and the benzyl group to establish structure-activity relationships (SAR).
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any observed biological activities.
-
In Vivo Efficacy and Safety: Evaluating the most promising derivatives in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The exploration of novel chemical entities like this compound is crucial for the advancement of drug discovery and the development of new therapies for a multitude of diseases.
IV. References
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal, 58(1), 1-18. [Link]
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Anwar, H. F., & Elnagdi, M. H. (2009). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2009(1), 198-250. [Link]
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Verma, A., Joshi, N., & Singh, D. (2023). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online, 22(1), 1-10. [Link]
-
Barrett, A. G. M., et al. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17(12), 2964–2967. [Link]
-
Dorn, H., & Zubek, A. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 8. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Tetrahedron, 73(33), 4867-4896. [Link]
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]
-
Sahu, J. K., et al. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]
-
Iannelli, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Yerragunta, V., Suman, D., & Anusha, V. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor, 2(4), 40-48. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 208-216. [Link]
-
Kumar, A., & Kumar, S. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
-
Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(6-S), 23-33. [Link]
-
Kumar, V., & Yusuf, M. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2. [Link]
-
Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 1-Benzyl-3-methyl-1H-pyrazol-5-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Heterocyclic Chemistry
1-Benzyl-3-methyl-1H-pyrazol-5-amine is a highly functionalized pyrazole derivative that serves as a cornerstone building block in modern organic synthesis. As a member of the 5-aminopyrazole family, its strategic importance is rooted in its unique electronic and structural features. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The 5-amino group, in conjunction with the endocyclic N1 nitrogen, forms a reactive N-N-C ambident nucleophile system, making it an ideal precursor for the construction of a wide array of fused heterocyclic systems.[2][3][4] The N-benzyl group not only imparts specific steric and electronic properties but also enhances the lipophilicity of its derivatives, a key consideration in drug design.
This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on its role in constructing medicinally relevant fused pyrazole systems. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Core Application: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
The most prominent application of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are recognized as potent protein kinase inhibitors for targeted cancer therapy.[5] These compounds act as purine bioisosteres, enabling them to function as antimetabolites and interact with various biological targets.[3] The synthesis generally involves the cyclo-condensation of the 5-aminopyrazole with a suitable 1,3-dielectrophilic partner.
Mechanistic Rationale
The reaction proceeds via a well-established condensation-cyclization cascade. The more nucleophilic exocyclic 5-amino group typically initiates the reaction by attacking one of the electrophilic centers of the reaction partner (e.g., a β-ketoester or an enaminone). This is followed by an intramolecular cyclization where the endocyclic N1 atom attacks the second electrophilic center, leading to the formation of the fused six-membered pyrimidine ring after a dehydration step. The regioselectivity of the final product is dictated by the nature of the electrophile and the reaction conditions.
Below is a generalized workflow for this synthetic strategy.
Caption: General workflow for Pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Synthesis of 7-Hydroxy-2-methyl-5-phenyl-1-benzyl-pyrazolo[1,5-a]pyrimidine
This protocol details the reaction of this compound with a β-ketoester, ethyl benzoylacetate. Acetic acid serves as both the solvent and an acid catalyst to promote the condensation and subsequent dehydration.
Materials and Reagents:
-
This compound (1.87 g, 10 mmol)
-
Ethyl benzoylacetate (1.92 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol
-
Deionized Water
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol) and ethyl benzoylacetate (10 mmol).
-
Add glacial acetic acid (20 mL) to the flask. The acetic acid acts as a solvent and catalyst, facilitating the initial condensation and the final dehydration step.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle with magnetic stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water (2 x 20 mL) to remove residual acetic acid.
-
Purify the product by recrystallization from hot ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Dry the purified crystals under vacuum.
Data Summary: Synthesis of Pyrazolo[1,5-a]pyrimidines
The versatility of this compound allows for its reaction with various 1,3-dielectrophiles to generate a library of substituted pyrazolo[1,5-a]pyrimidines. The choice of electrophile and reaction conditions dictates the final substitution pattern.
| 1,3-Dielectrophile | Catalyst/Solvent | Conditions | Typical Yield (%) | Ref. |
| Ethyl Acetoacetate | Acetic Acid | Reflux, 5h | 85-95% | [3] |
| Acetylacetone | Ethanol / Piperidine | Reflux, 6h | 80-90% | [2] |
| Malononitrile | Ethanol / Triethylamine | Reflux, 4h | 75-85% | [4] |
| Enaminone | Pyridine | Reflux, 12h | 70-85% | [3] |
| Chalcone | Acetic Acid | Reflux, 8h | 65-80% | [6] |
Additional Synthetic Applications
While the synthesis of fused pyrimidines is a major application, the amino group of this compound can undergo various other transformations, making it a versatile intermediate for creating diverse pyrazole derivatives.
Protocol 2: N-Sulfonylation for Bioactive Sulfonamides
The incorporation of a sulfonamide group is a common strategy in medicinal chemistry to enhance biological activity.[1] This protocol describes the reaction of the aminopyrazole with a sulfonyl chloride.
Sources
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Application Notes & Protocols: 1-Benzyl-3-methyl-1H-pyrazol-5-amine as a Versatile Scaffold in Pharmaceutical Synthesis
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] This document provides a detailed technical guide on the application of 1-benzyl-3-methyl-1H-pyrazol-5-amine, a key building block for the synthesis of advanced pharmaceutical intermediates. We will explore its synthesis, physicochemical properties, and core synthetic transformations. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes. Key applications, such as its use in the development of kinase inhibitors, are highlighted with step-by-step procedures and mechanistic insights.
Introduction: The Strategic Value of the Pyrazole Scaffold
Heterocyclic compounds are cornerstones of modern drug discovery, with nitrogen-containing rings like pyrazole being particularly prominent.[4] The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities.[5] This has led to its incorporation into a wide array of blockbuster drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Difenamizole (analgesic).[2]
The subject of this guide, this compound, offers a trifecta of strategically positioned functional groups that make it an exceptionally valuable building block:
-
The 5-Amino Group: This primary amine is the principal synthetic handle, serving as a potent nucleophile or a site for a wide range of coupling reactions to build molecular complexity.
-
The 1-Benzyl Group: This substituent provides steric bulk and modulates the lipophilicity of derivatives, which can be crucial for tuning pharmacokinetic properties. It can also engage in beneficial pi-stacking interactions within protein binding pockets.
-
The 3-Methyl Group: This small alkyl group can fill small hydrophobic pockets in a target protein and influence the overall planarity and conformational flexibility of the molecule.
This combination makes the scaffold particularly well-suited for developing targeted therapies, most notably kinase inhibitors, where the pyrazole core can act as a hinge-binding motif.[6][7]
Physicochemical and Spectroscopic Profile
A thorough understanding of the building block's properties is fundamental for its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1134-82-3 | [8][9] |
| Molecular Formula | C₁₁H₁₃N₃ | [8][10] |
| Molecular Weight | 187.24 g/mol | [8] |
| IUPAC Name | This compound | [9] |
| Monoisotopic Mass | 187.110947427 Da | [8] |
| Predicted XlogP | 1.9 | [10] |
| Appearance | Typically an off-white to yellow solid | Vendor Data |
| GHS Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | [8] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Resonances for the benzyl group protons (aromatic multiplet ~7.2-7.4 ppm; CH₂ singlet ~5.2 ppm), a singlet for the pyrazole C4-H (~5.4-5.8 ppm), a singlet for the methyl group (~2.1-2.2 ppm), and a broad singlet for the NH₂ protons.
-
¹³C NMR: Signals corresponding to the benzyl carbons (aromatic and CH₂), and three distinct signals for the pyrazole ring carbons, along with the methyl carbon signal.
-
Mass Spectrometry (ESI): A prominent [M+H]⁺ ion at m/z 188.1182.[10]
Synthesis of the Building Block
The most common and reliable method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[11][12] The following protocol outlines a typical synthesis for this compound.
Caption: Reaction scheme for the synthesis of the target building block.
Protocol 3.1: Synthesis via Condensation and Grignard Reaction
Rationale: This two-step approach first builds the pyrazole precursor through a condensation reaction. The subsequent Grignard reaction with methylmagnesium bromide serves to both introduce the C3-methyl group and facilitate the final cyclization and tautomerization to the desired 5-amino pyrazole structure.
Materials:
-
Benzylhydrazine
-
Ethyl cyanoacetate
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Ethanol, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Step 1: Condensation. To a solution of benzylhydrazine (1.0 eq) in anhydrous ethanol, add ethyl cyanoacetate (1.05 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate.
-
Step 2: Grignard Reaction. Dissolve the crude intermediate in anhydrous THF and cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add methylmagnesium bromide solution (2.5 eq) dropwise via a syringe, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Core Applications & Protocols in Medicinal Chemistry
The 5-amino group is the epicenter of reactivity, allowing for the facile introduction of diverse functionalities.
N-Arylation for Kinase Inhibitor Scaffolds
A predominant application of this building block is its use in constructing N-aryl pyrazole motifs, which are common in kinase inhibitors.[13] The pyrazole amine acts as a nucleophile in reactions with electron-deficient heteroaryl halides, such as 2-chloropyrimidines or 4-chloropyridines, via Nucleophilic Aromatic Substitution (SₙAr).
Caption: General workflow for SₙAr coupling reactions.
Protocol 4.1.1: SₙAr Coupling with 2-Chloropyrimidine
Rationale: This protocol describes a typical SₙAr reaction. N-Methyl-2-pyrrolidone (NMP) is chosen as a high-boiling polar aprotic solvent to facilitate the reaction, which often requires elevated temperatures. Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
2-chloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
To a dry reaction vial, add this compound, 2-chloropyrimidine, and anhydrous NMP.
-
Add DIPEA to the stirred mixture.
-
Seal the vial and heat the reaction mixture to 120 °C for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (3x) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-(pyrimidin-2-yl)pyrazole product.
Amide and Sulfonamide Bond Formation
Acylation and sulfonylation of the 5-amino group are fundamental transformations for exploring structure-activity relationships (SAR). These reactions attach a vast array of side chains, influencing properties like solubility, polarity, and target engagement.
Protocol 4.2.1: Amide Coupling with a Carboxylic Acid
Rationale: Standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the pyrazole's amino group.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add a solution of this compound in DMF to the activated mixture.
-
Stir at room temperature for 4-8 hours.
-
Perform an aqueous work-up and purification as described in Protocol 4.1.1.
Case Study: Synthesis of a RIP1 Kinase Inhibitor Core
Receptor-interacting protein 1 (RIP1) kinase is a key mediator of necroptosis, and its inhibitors are being investigated for inflammatory diseases.[6] Several potent inhibitors are based on the 1-benzyl-1H-pyrazole scaffold. The following scheme illustrates a plausible synthesis of a core structure related to known RIP1 inhibitors, demonstrating the utility of our building block.
Caption: Multi-step synthesis of a key pharmaceutical intermediate.
This synthetic sequence first involves an amide coupling (acylation) of the 5-amino group, followed by the reduction of a nitro group on the newly introduced aromatic ring. This final amine can then be further functionalized to complete the synthesis of the target drug molecule, showcasing the modularity that this compound provides to the drug discovery process.
References
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Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Cardiovascular Disease Research. [Link]
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El-Essawy, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
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A. M. Al-Majid, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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S. Mor, et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). [Link]
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Zhang, T., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]
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S. Kim, et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. [Link]
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Q. Zhang, et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
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A. Bawa, et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]
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Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine and its Derivatives
Abstract: This document provides a detailed experimental protocol for the synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. The guide is designed for researchers, scientists, and professionals in the field, offering in-depth explanations of the reaction mechanism, step-by-step procedures, purification techniques, and characterization methods. By elucidating the causality behind experimental choices, this protocol serves as a self-validating system for robust and reproducible synthesis.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are foundational building blocks in modern chemical and pharmaceutical industries.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 5-aminopyrazole moiety, in particular, is a highly versatile precursor for creating more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[3][4] The title compound, this compound, serves as an excellent model for a synthetic strategy that is both efficient and adaptable for generating a library of N-substituted aminopyrazole derivatives.
Principle of Synthesis: The Paal-Knorr Condensation
The synthesis of the pyrazole ring is most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, a reaction broadly known as the Paal-Knorr synthesis.[5] In this specific protocol, we utilize a β-ketonitrile (3-oxobutanenitrile) as the 1,3-dielectrophilic synthon and benzylhydrazine as the binucleophilic component.
Causality of the Mechanism: The reaction is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen of the β-ketonitrile, enhancing its electrophilicity. The more nucleophilic nitrogen of benzylhydrazine then attacks the activated carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine attacks the nitrile carbon. A subsequent tautomerization and dehydration/aromatization step yields the stable 5-aminopyrazole ring. This method is highly effective for producing 5-aminopyrazoles with excellent regioselectivity.[6]
Caption: High-level workflow for the synthesis of this compound.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| Benzylhydrazine hydrochloride | Round-bottom flasks (50 mL, 100 mL) |
| 3-Oxobutanenitrile (Acetoacetonitrile) | Reflux condenser |
| Sodium Bicarbonate (NaHCO₃) | Magnetic stirrer and hot plate |
| Ethanol (Absolute) | Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) |
| Glacial Acetic Acid | UV lamp for TLC visualization |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Hexane | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for column chromatography |
| Deuterated Chloroform (CDCl₃) for NMR | NMR Spectrometer |
| Distilled Water | Mass Spectrometer (MS) |
Note: Benzylhydrazine is often supplied as its hydrochloride salt. It must be neutralized to the free base before use. It is also highly toxic and should be handled with extreme care in a fume hood.
Detailed Experimental Protocol
Step 1: Preparation of Benzylhydrazine Free Base
This step is necessary if starting from benzylhydrazine hydrochloride.
-
In a 100 mL beaker, dissolve benzylhydrazine hydrochloride (1.0 eq) in a minimal amount of distilled water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9 and gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting oil is benzylhydrazine free base. Use immediately in the next step.
Step 2: Synthesis of this compound
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylhydrazine (1.0 eq, e.g., 1.22 g, 10 mmol) and absolute ethanol (20 mL).
-
Add 3-oxobutanenitrile (1.05 eq, e.g., 0.87 g, 10.5 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst. The use of a catalytic amount of acid accelerates the initial hydrazone formation.[7]
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials indicates reaction completion.
Step 3: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (20 mL) to neutralize the acetic acid catalyst, and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.
Step 4: Purification
The crude product is best purified by flash column chromatography.[8]
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions to yield this compound as a solid.
Data Summary and Characterization
The following table provides an example of typical reaction parameters.
| Parameter | Value |
| Benzylhydrazine | 1.0 eq |
| 3-Oxobutanenitrile | 1.05 eq |
| Catalyst | Acetic Acid (3-4 drops) |
| Solvent | Ethanol |
| Temperature | Reflux (~80-85 °C) |
| Reaction Time | 3-4 hours |
| Expected Yield | 70-85% |
Expected Characterization Data:
-
Molecular Formula: C₁₁H₁₃N₃[9]
-
Molecular Weight: 187.24 g/mol [9]
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the benzyl CH₂ protons (a singlet around δ 5.1-5.2 ppm), aromatic protons (a multiplet between δ 7.2-7.4 ppm), the pyrazole C4-H (a singlet around δ 5.4-5.5 ppm), the methyl group protons (a singlet around δ 2.1-2.2 ppm), and the NH₂ protons (a broad singlet).[10][11]
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the methyl carbon, the benzyl CH₂ carbon, the aromatic carbons, and the three distinct pyrazole ring carbons.
-
Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 188.1.
Mechanistic Visualization
The following diagram illustrates the key steps in the acid-catalyzed formation of the 5-aminopyrazole ring.
Caption: Key mechanistic steps in the formation of the 5-aminopyrazole ring system.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Incomplete neutralization of benzylhydrazine HCl; insufficient heating; catalyst degradation. | Ensure pH is basic during free-base preparation. Confirm reflux temperature is reached. Use fresh acetic acid. |
| Formation of Byproducts | Side reactions due to excessive heat or reaction time. | Monitor the reaction closely with TLC and stop once the starting material is consumed. Avoid prolonged heating. |
| Difficulty in Purification | Product streaking on silica gel column due to basicity of the amine. | Deactivate the silica gel with triethylamine (e.g., add 1% triethylamine to the eluent) to prevent streaking.[8] |
| Ambiguous Regiochemistry | (More common with unsymmetrical 1,3-diketones) Use of a non-specific starting material. | The use of a β-ketonitrile with hydrazine typically yields the 5-aminopyrazole isomer with high regioselectivity, minimizing this issue.[2] |
Conclusion
This protocol details a reliable and efficient method for the synthesis of this compound. The Paal-Knorr condensation of benzylhydrazine and 3-oxobutanenitrile provides a direct route to this valuable heterocyclic building block. By understanding the underlying mechanism and potential challenges, researchers can adapt this procedure to synthesize a diverse array of N-substituted 5-aminopyrazole derivatives for applications in drug discovery and materials science.
References
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-
Orlov, N. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
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PubChem. (2025). This compound. National Center for Biotechnology Information. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Ie, Y., et al. (2016). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. RSC Advances. [Link]
-
RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation. [Link]
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MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
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MDPI. (2020). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. [Link]
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ResearchGate. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
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Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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Application Note & Protocol: A Robust Framework for the Large-Scale Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive guide for the large-scale synthesis, purification, and characterization of 1-benzyl-3-methyl-1H-pyrazol-5-amine, a key building block in pharmaceutical development.[1] The protocol is designed for researchers, chemists, and process engineers in the drug development sector, emphasizing scalability, safety, and reproducibility. We detail a well-established and efficient synthetic route based on the condensation of benzylhydrazine with 3-oxobutanenitrile. This application note explains the underlying reaction mechanism, outlines critical parameters for process optimization, and provides a step-by-step protocol for multigram to kilogram-scale production. All procedures are supported by rigorous safety protocols and analytical methods to ensure the final product meets high-purity standards required for pharmaceutical intermediates.
Introduction and Strategic Overview
This compound is a substituted aminopyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to the development of therapeutic agents across various domains, including anti-inflammatory, analgesic, and anticancer drugs.[2][3] The efficient and cost-effective production of this intermediate at scale is therefore a critical step in the pharmaceutical supply chain.
The selected synthetic strategy is the Knorr pyrazole synthesis, a reliable and high-yielding method involving the cyclocondensation of a β-dicarbonyl equivalent with a hydrazine derivative.[4][5][6] Specifically, this protocol utilizes the reaction between 3-oxobutanenitrile (acetoacetonitrile) and benzylhydrazine. This approach is favored for its operational simplicity, use of readily available starting materials, and amenability to large-scale manufacturing.
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Application Notes and Protocols: Electrophilic Reactions of 1-Benzyl-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1-Benzyl-3-methyl-1H-pyrazol-5-amine Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2] Among this versatile class of compounds, this compound stands out as a particularly valuable building block for the synthesis of novel bioactive molecules. The strategic placement of the benzyl group at the N1 position and the methyl group at the C3 position influences the electronic and steric properties of the molecule, guiding its reactivity and providing a scaffold for further functionalization.
This application note provides a detailed guide to the reactivity of this compound with a range of electrophiles. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the significance of the resulting products in the context of drug discovery and development.
Understanding the Reactivity of this compound
The reactivity of this compound towards electrophiles is governed by the presence of multiple nucleophilic centers. The exocyclic amino group at the C5 position is the most prominent nucleophile, readily participating in reactions with a variety of electrophiles. Additionally, the C4 position of the pyrazole ring possesses sufficient electron density to undergo electrophilic substitution, particularly under certain reaction conditions. The N2 atom of the pyrazole ring is generally less nucleophilic due to its involvement in the aromatic system.
The benzyl group at the N1 position provides steric bulk, which can influence the regioselectivity of certain reactions. It also enhances the lipophilicity of the molecule, a property that can be advantageous in drug design. The methyl group at the C3 position is an electron-donating group, which can subtly modulate the electron density of the pyrazole ring.
Figure 1: Nucleophilic sites of this compound.
I. N-Acylation of the Exocyclic Amino Group
The reaction of this compound with acylating agents such as acid chlorides and anhydrides proceeds readily to form the corresponding N-acyl derivatives. This transformation is fundamental for introducing a variety of functional groups and for the synthesis of amide-containing bioactive molecules.
Mechanism and Rationale
The acylation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the C5-amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or carboxylate from an anhydride) to yield the stable amide product. A base, such as triethylamine or pyridine, is typically added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.
Experimental Protocol: N-Acetylation with Acetyl Chloride
This protocol describes a general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
| Electrophile | Reagent | Base | Solvent | Typical Yield |
| Acetyl Chloride | Acetyl Chloride | Triethylamine | DCM | >90% |
| Acetic Anhydride | Acetic Anhydride | Pyridine | DCM or neat | >90% |
| Benzoyl Chloride | Benzoyl Chloride | Triethylamine | DCM | >85% |
Table 1: Summary of N-Acylation Reactions.
II. N-Alkylation of the Exocyclic Amino Group
N-alkylation of the C5-amino group introduces alkyl substituents, which can be crucial for modulating the pharmacological properties of the resulting compounds. However, controlling the extent of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation.
Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The use of a base is necessary to deprotonate the resulting ammonium salt and regenerate the nucleophilic amine. To favor mono-alkylation, it is often necessary to use a large excess of the amine or to employ specific reaction conditions.
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol provides a general method for the mono-N-benzylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired N-benzylated product.
| Electrophile | Reagent | Base | Solvent | Typical Outcome |
| Benzyl Bromide | Benzyl Bromide | K₂CO₃ | Acetonitrile | Good yield of mono-benzylated product |
| Methyl Iodide | Methyl Iodide | K₂CO₃ | Acetone | Mixture of mono- and di-methylated products |
Table 2: Summary of N-Alkylation Reactions.
III. Reaction with Aldehydes and Ketones: Formation of Schiff Bases and Fused Heterocycles
The reaction of this compound with aldehydes and ketones is a versatile pathway for the synthesis of a variety of important structures, including Schiff bases and fused heterocyclic systems.
A. Schiff Base Formation
The condensation of the primary amino group with an aldehyde or ketone yields a Schiff base (imine). This reaction is typically reversible and is often catalyzed by a small amount of acid.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1.05 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-3 hours. The formation of the product can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Figure 2: Workflow for the synthesis of a Schiff base.
B. Synthesis of Fused Heterocycles: Pyrazolo[3,4-b]pyridines
This compound is a key precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological activities, including kinase inhibition.[3][4][5] These syntheses often involve condensation with 1,3-dielectrophilic species.
The Gould-Jacobs reaction is a classic method for the synthesis of quinoline derivatives and can be adapted for the synthesis of pyrazolo[3,4-b]pyridines.[6][7] The reaction involves the condensation of an amine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent functionalization. The initial step is the nucleophilic attack of the C5-amino group on the electron-deficient double bond of DEEM, with the elimination of ethanol.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120-130 °C for 1 hour.
-
Add diphenyl ether to the reaction mixture and heat to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the cyclized product.
-
Filter the solid, wash with petroleum ether, and dry.
-
To obtain the 4-chloro derivative, reflux the cyclized product in an excess of phosphorus oxychloride for 2-3 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
IV. C4-Halogenation of the Pyrazole Ring
While the exocyclic amino group is the primary site of reaction, the C4 position of the pyrazole ring can also undergo electrophilic substitution, particularly halogenation. This provides a route to 4-halo-substituted pyrazoles, which are valuable intermediates for further functionalization via cross-coupling reactions.
Mechanism and Rationale
The C4-halogenation of 5-aminopyrazoles can be achieved using N-halosuccinimides (NBS, NCS, NIS). The reaction likely proceeds through an electrophilic aromatic substitution mechanism where the pyrazole ring acts as the nucleophile. The amino group at C5 activates the ring towards electrophilic attack at the C4 position.
Experimental Protocol: C4-Bromination with N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[8]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in DMSO.
-
Add N-bromosuccinimide (1.1 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Halogenating Agent | Reagent | Solvent | Typical Outcome |
| Bromination | NBS | DMSO | Good yield of 4-bromo product |
| Chlorination | NCS | DMSO | Good yield of 4-chloro product |
Table 3: Summary of C4-Halogenation Reactions.
V. Synthesis of Fused Heterocycles: Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities, including applications as kinase inhibitors in cancer therapy.[3][9] They can be synthesized from this compound through condensation with various one-carbon electrophiles.
Mechanism and Rationale: Vilsmeier-Haack Type Reaction
A common method for the synthesis of pyrazolo[3,4-d]pyrimidines involves a Vilsmeier-Haack type reaction.[10] The 5-aminopyrazole is treated with a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide (the Vilsmeier reagent), or with formamide in the presence of a dehydrating agent. This leads to the formation of an intermediate that undergoes intramolecular cyclization to form the pyrimidine ring.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol is based on a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[10]
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus tribromide (PBr₃)
-
Hexamethyldisilazane (HMDS)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in DMF.
-
Add phosphorus tribromide (3.0 eq.) dropwise at 0 °C.
-
Heat the mixture to 60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and add hexamethyldisilazane (4.0 eq.).
-
Heat the mixture to 120 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: Key steps in the one-flask synthesis of pyrazolo[3,4-d]pyrimidines.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. Its reactivity is dominated by the nucleophilic character of the exocyclic C5-amino group and the C4 position of the pyrazole ring. By carefully selecting the electrophile and reaction conditions, researchers can selectively functionalize this scaffold to produce N-acylated, N-alkylated, and C4-halogenated derivatives, as well as complex fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. The protocols and insights provided in this application note serve as a practical guide for chemists in academic and industrial settings to harness the full synthetic potential of this important building block in the pursuit of novel therapeutic agents.
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A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Open Journal of Medicinal Chemistry. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]
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Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. (2023). RSC Medicinal Chemistry. [Link]
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Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Molecules. [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. [Link]
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Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry. [Link]
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Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (2022). ResearchGate. [Link]
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Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). National Center for Biotechnology Information. [Link]
-
Selective synthesis of pyrazolo[3,4-d]pyrimidine, N-(1H-pyrazol-5-yl)formamide, or N-(1H-pyrazol-5-yl)formamidine derivatives from N-1-substituted-5-aminopyrazoles with new Vilsmeier-type reagents. (2013). Sci-Hub. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). Semantic Scholar. [Link]
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Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (2024). ChemRxiv. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information. [Link]
-
Gould–Jacobs reaction. (2023). Wikipedia. [Link]
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ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. (2013). ResearchGate. [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2017). PubMed. [Link]
-
Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (2024). ResearchGate. [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). (2016). National Center for Biotechnology Information. [Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. (2017). National Center for Biotechnology Information. [Link]
-
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). National Center for Biotechnology Information. [Link]
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Halogenations of 3-aryl-1 H -pyrazol-5-amines. (2021). ResearchGate. [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2024). ChemistrySelect. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2016). Arkivoc. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). Royal Society of Chemistry. [Link]
-
Selective N‐alkylation of different aromatic amines by benzyl alcohol. (2024). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Facile, novel and efficient synthesis of new pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives and activated carbonyl groups. (2023). Organic & Biomolecular Chemistry. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). MDPI. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). Royal Society of Chemistry. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]
-
as well as N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates by acylation and a tandem Kabachnik–Fields protocol. (2018). Organic & Biomolecular Chemistry. [Link]
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Application Notes and Protocols: Derivatization of the Amino Group in 1-Benzyl-3-methyl-1H-pyrazol-5-amine
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of the primary amino group of 1-benzyl-3-methyl-1H-pyrazol-5-amine. The strategic modification of this functional group is a critical step in the synthesis of a wide array of biologically active compounds and functional materials. This document explores three principal classes of derivatization: acylation, sulfonylation, and Schiff base formation. For each class, we elucidate the underlying chemical principles, provide step-by-step experimental protocols, and discuss the causality behind the selection of reagents and reaction conditions. All protocols are designed to be self-validating, with clear guidance on reaction monitoring, product isolation, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrazole-based compounds.
Introduction: The Significance of this compound Derivatization
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The pyrazole core is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities.[4][5] The primary amino group at the C5 position serves as a key handle for molecular elaboration, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical properties, biological activity, and target specificity.
The derivatization of this amino group is a cornerstone of structure-activity relationship (SAR) studies. By converting the amine into amides, sulfonamides, or imines, researchers can fine-tune parameters such as:
-
Lipophilicity: Affecting cell membrane permeability and oral bioavailability.
-
Hydrogen Bonding Capacity: Influencing receptor-ligand interactions.
-
Metabolic Stability: Modifying susceptibility to enzymatic degradation.
-
Conformational Rigidity: Constraining the molecule into a bioactive conformation.
This guide provides robust and reproducible protocols for the most common and impactful derivatizations of this key intermediate.
General Experimental Workflow
The successful derivatization, purification, and characterization of this compound derivatives follow a systematic workflow. The following diagram illustrates the key stages, from starting material to the fully characterized final product.
Caption: General reaction scheme for the acylation of the target pyrazole.
Protocol: Synthesis of N-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)acetamide
This protocol details the acetylation of the starting amine using acetyl chloride.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield the pure amide.
Data Presentation:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Appearance of a new singlet for the acetyl methyl group (~2.1 ppm) and a downfield shift of the pyrazole C4-H proton. |
| IR (cm⁻¹) | Appearance of a strong C=O stretch (~1670 cm⁻¹) and an N-H stretch (~3250 cm⁻¹). |
Sulfonylation of the Amino Group: Synthesis of Sulfonamides
Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. Pyrazole-sulfonamide hybrids are of significant interest in medicinal chemistry due to their wide range of biological activities. [5][6]The reaction is analogous to acylation but employs a sulfonyl chloride as the electrophile.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as triethylamine or diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. [6]The resulting sulfonamide is typically a stable, crystalline solid.
Caption: General reaction for the sulfonylation of this compound.
Protocol: Synthesis of N-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)benzenesulfonamide
This protocol describes the reaction with benzenesulfonyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq) [6]* Anhydrous acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add DIPEA.
-
Add benzenesulfonyl chloride portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. [5]4. Monitor the reaction by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure sulfonamide.
Data Presentation:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Crystalline solid |
| ¹H NMR | Characteristic signals for the aromatic protons of the benzenesulfonyl group and the disappearance of the NH₂ signal. |
| IR (cm⁻¹) | Strong asymmetric and symmetric S=O stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. |
| MS (ESI) | Correct [M+H]⁺ or [M+Na]⁺ peak. |
Schiff Base Formation: Synthesis of Imines
The reaction of the primary amino group with an aldehyde or ketone results in the formation of an imine, commonly known as a Schiff base. This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. Schiff bases of pyrazole derivatives are important intermediates and have been studied for their coordination chemistry and biological activities. [7][8][9]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. Proton transfer and subsequent elimination of a water molecule, often facilitated by an acid catalyst or heating, leads to the final imine product. The removal of water can drive the equilibrium towards the product side. A one-pot reductive amination can also be employed where the in situ formed imine is immediately reduced to a secondary amine. [10]
Caption: Reaction scheme for the formation of a Schiff base.
Protocol: Synthesis of (E)-N-Benzylidene-1-benzyl-3-methyl-1H-pyrazol-5-amine
This protocol outlines the condensation reaction with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Combine this compound and benzaldehyde in ethanol in a round-bottom flask. [8]2. Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-3 hours. [8]4. Monitor the reaction for the disappearance of the starting amine by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, pour the reaction mixture into crushed ice to induce precipitation. [8]7. Wash the collected solid with cold ethanol.
-
Dry the product under vacuum to obtain the pure Schiff base. Recrystallization from ethanol can be performed if necessary.
Data Presentation:
| Parameter | Expected Value |
| Yield | >90% |
| Appearance | Crystalline solid |
| ¹H NMR | Appearance of a characteristic singlet for the imine proton (-N=CH-) in the range of 8.1-8.5 ppm. [8] |
| IR (cm⁻¹) | A strong C=N stretching band around 1620-1640 cm⁻¹. |
| ¹³C NMR | A signal for the imine carbon around 158-162 ppm. |
Analytical Characterization
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful derivatization and the position of the new functional group. [11][12]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) in amides, the sulfonyl (S=O) in sulfonamides, and the imine (C=N) in Schiff bases. [12][13]* Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. [6][11]* Elemental Analysis: Provides the percentage composition of C, H, and N, which should be in close agreement with the calculated values for the proposed structure. [11]
Conclusion
The protocols and application notes presented in this guide offer a robust framework for the derivatization of the amino group in this compound. The described methods for acylation, sulfonylation, and Schiff base formation are reliable, scalable, and yield products in high purity. By understanding the underlying principles and following these detailed procedures, researchers can efficiently generate diverse libraries of pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science.
References
-
Sengar, R., Tyagi, S., Prakash, Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). Available at: [Link]
-
Belmar, J., Bonilla, K., Jiménez, C., & Villaman, D. (n.d.). New Schiff bases synthesized from aldehydes or dimethylaminomethylene derivatives of 1-benzyl and 1-(2-phenylethyl)-5-pyrazolones. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. [Download Table]. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules, 27(23), 8245. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). International Journal of Health Sciences, 6(S5), 8448–8461. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(3), M1149. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). Pharmaceuticals, 16(7), 1010. Available at: [Link]
-
Domino C–H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. (2019). The Journal of Organic Chemistry, 84(1), 389–398. Available at: [Link]
-
Synthesis of N-Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p-TSA. (2020). ChemistrySelect, 5(4), 1475-1479. Available at: [Link]
-
Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. (2019). Request PDF. Available at: [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry. Available at: [Link]
-
Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. (2021). IUCrData, 6(10), x211094. Available at: [Link]
-
Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one. (2014). Journal of the Korean Chemical Society, 58(3), 304-312. Available at: [Link]
-
Preparation, Characterization, Antioxidant and Antibacterial Studies of New Metal (II) Complexes with Schiff Base for 3-amino-1-phenyl-2- pyrazoline-5-one. (2023). International Journal Of Drug Delivery Technology, 13(1). Available at: [Link]
-
1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. (n.d.). PubChemLite. Available at: [Link]
-
This compound. (n.d.). PubChemLite. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank, 2024(1), M1849. Available at: [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [No Source Found].
-
Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. (2014). Journal of Chemical Education, 91(8), 1239-1242. Available at: [Link]
-
Isolation, characterization and x-ray structure determination of the schiff base ligand. (2015). South African Journal of Chemistry, 68, 45-50. Available at: [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. (2026). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Molecules, 23(11), 2962. Available at: [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
Sources
- 1. This compound 97.00% | CAS: 1134-82-3 | AChemBlock [achemblock.com]
- 2. PubChemLite - 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine (C17H17N3) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]
- 4. visnav.in [visnav.in]
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- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. connectjournals.com [connectjournals.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth, experience-driven advice to help you troubleshoot your experiments and optimize your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. We delve into the root causes and provide actionable protocols to get your synthesis back on track.
Question 1: Why is my yield of this compound unexpectedly low?
Low yields can be attributed to several factors, primarily the formation of a regioisomeric byproduct, incomplete reaction, or suboptimal reaction conditions.
Causality and In-Depth Explanation:
The most prevalent synthesis of the pyrazole core is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a monosubstituted hydrazine.[1] In the case of this compound, the typical starting materials are benzylhydrazine and a β-keto nitrile, such as 3-amino-2-butenenitrile or ethyl 3-aminocrotonate. When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of two regioisomeric pyrazoles is possible.[1][2]
The formation of the undesired regioisomer, 1-benzyl-5-methyl-1H-pyrazol-3-amine, is a common cause of reduced yield of the target compound. The regioselectivity of the reaction is highly dependent on the reaction conditions, including the solvent and the nature of the substituents.[1][3]
Troubleshooting Protocol:
-
Confirm the Identity of Byproducts:
-
Utilize analytical techniques such as NMR and LC-MS to identify the presence of the regioisomeric byproduct. The spectral data for the two isomers will be distinct.
-
-
Optimize Reaction Conditions to Favor the Desired Regioisomer:
-
Solvent Selection: Studies have demonstrated that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly enhance the preference for one regioisomer over the other.[1] Consider switching from more traditional solvents like ethanol to TFE.
-
pH Control: The initial condensation step is often acid-catalyzed.[4] Careful control of the pH can influence the rate of the initial attack of the hydrazine on the carbonyl groups. A patent for a similar synthesis suggests adjusting the pH of the hydrazine solution to between 5.0 and 6.5 with hydrochloric acid before adding the β-dicarbonyl compound.[5][6]
-
-
Ensure Complete Reaction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials is a key indicator of reaction completion.
-
If the reaction appears to have stalled, a slight increase in temperature or an extended reaction time may be necessary.
-
Question 2: I'm observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
Beyond the primary regioisomer, other byproducts can arise from side reactions.
Common Byproducts and Their Formation:
-
Pyrazolone Derivative: If the synthesis starts from a β-keto ester (e.g., ethyl acetoacetate) instead of a β-keto nitrile, the initial product is often a pyrazolone, specifically 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one.[4][7] Subsequent reaction steps are then required to convert this to the desired amine. Incomplete conversion can leave residual pyrazolone.
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate.[4] Under certain conditions, this intermediate may be stable and not fully cyclize, leading to its presence in the final product mixture.
-
Products of Dimerization or Further Reaction: Depending on the reactivity of the starting materials and the final product, side reactions leading to dimers or other more complex structures can occur, though these are generally less common. For instance, the product of the reaction between two molecules of the pyrazolone intermediate and an aldehyde can lead to bis(pyrazolyl)methane derivatives.[8]
Identification and Mitigation Workflow:
The following diagram outlines a systematic approach to identifying and addressing unexpected byproducts.
Caption: A workflow for identifying and mitigating byproducts.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What is the most common synthetic route for this compound?
The most widely employed method is the Knorr pyrazole synthesis, which involves the cyclocondensation of benzylhydrazine with a suitable 1,3-dicarbonyl compound.[2][4] For the synthesis of 5-aminopyrazoles, β-ketonitriles are common starting materials.[9]
How can I effectively purify the final product and remove byproducts?
-
Column Chromatography: This is a highly effective method for separating the desired product from its regioisomer and other impurities. A silica gel column with a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically successful.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a powerful purification technique. Solvents like ethanol, methanol, or mixtures with water are often used.[5][6]
Are there any safety precautions I should be aware of?
-
Hydrazine Derivatives: Benzylhydrazine is a hydrazine derivative and should be handled with care as it is toxic and a potential carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The solvents used in this synthesis can be flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Summary
The following table summarizes key information for the target compound and a common byproduct.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Common Analytical Data |
| Target Product | This compound | C₁₁H₁₃N₃ | 187.25 g/mol | Expected peaks in ¹H NMR for benzyl, methyl, and pyrazole protons. |
| Regioisomeric Byproduct | 1-Benzyl-5-methyl-1H-pyrazol-3-amine | C₁₁H₁₃N₃ | 187.25 g/mol | Distinct chemical shifts for the methyl and pyrazole protons in ¹H NMR compared to the target. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a generalized procedure based on common literature methods. Optimization may be required.
Materials:
-
Benzylhydrazine
-
3-Amino-2-butenenitrile (or ethyl 3-aminocrotonate)
-
Ethanol (or 2,2,2-trifluoroethanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve benzylhydrazine (1.0 equivalent) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add 3-amino-2-butenenitrile (1.0 equivalent) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Pathway
The following diagram illustrates the general reaction pathway for the formation of this compound and its common regioisomeric byproduct.
Caption: Formation of regioisomers in pyrazole synthesis.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. Available from: [Link]
-
Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. ResearchGate. Available from: [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. Available from: [Link]
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH. Available from: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Available from: [Link]
-
1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. Organic Syntheses. Available from: [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
A Literature Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. Available from: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer. Available from: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 6. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Technical Support Center: Purification of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3). This guide is designed for researchers, chemists, and process development professionals to address common purity challenges encountered during and after the synthesis of this important intermediate. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is largely dictated by the synthetic route. Assuming a standard Knorr-type condensation between benzylhydrazine and a β-ketonitrile (e.g., 2-cyano-3-oxobutane) or a β-dicarbonyl compound like ethyl acetoacetate, you should anticipate the following impurities:
-
Regioisomers: This is the most significant and often most challenging impurity to remove. The reaction can also produce 1-benzyl-5-methyl-1H-pyrazol-3-amine . The formation of this isomer occurs due to the two possible sites of initial condensation on the asymmetric dicarbonyl starting material[1].
-
Unreacted Starting Materials: Residual benzylhydrazine or the β-dicarbonyl compound may remain.
-
Colored Impurities: Side reactions involving the hydrazine starting material can generate colored, often yellow or reddish, byproducts that can discolor the final product[1].
-
Pyrazolone Byproducts: If the reaction conditions are not strictly controlled, hydrolysis or alternative cyclization pathways can lead to the formation of pyrazolone derivatives like 1-benzyl-3-methyl-5-pyrazolone[2].
Q2: My crude product is a yellow or reddish oil/solid. What causes this color and how can I remove it?
A2: The coloration is typically due to small amounts of highly conjugated byproducts formed from the degradation or side-reactions of the benzylhydrazine starting material[1]. These impurities are often present in trace amounts but have strong chromophores.
Decolorization can be achieved through several methods:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and treating it with a small amount of activated carbon can effectively adsorb these colored impurities. A subsequent hot filtration is required to remove the carbon.
-
Chromatography: Often, the colored impurities have different polarities from the desired product and can be separated by column chromatography.
-
Recrystallization: A carefully chosen solvent system for recrystallization can often leave these colored impurities in the mother liquor, yielding a colorless crystalline product.
Q3: How can I quickly assess the purity of my sample and identify the major impurity?
A3: A combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most efficient approach.
-
TLC Analysis: Use a solvent system such as 30-50% ethyl acetate in hexanes. The desired product and its main regioisomeric impurity will likely have very close Rf values, but may be distinguishable. Unreacted starting materials and more polar byproducts will show distinct spots.
-
¹H NMR Spectroscopy: This is the definitive method for identifying the presence of the regioisomer. The chemical shifts of the protons on the pyrazole ring are key differentiators.
-
This compound (Desired Product): The pyrazole ring proton (at C4) will appear as a singlet.
-
1-benzyl-5-methyl-1H-pyrazol-3-amine (Regioisomeric Impurity): The pyrazole ring proton (at C4) will also be a singlet but will have a distinctly different chemical shift.
-
Troubleshooting and Purification Guides
This section provides detailed protocols and the scientific rationale behind them to help you overcome specific purity challenges.
Issue 1: Presence of the Regioisomeric Impurity
The primary challenge in purifying this compound is the removal of its regioisomer, 1-benzyl-5-methyl-1H-pyrazol-3-amine. Their structural similarity makes separation difficult.
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization
Expertise & Experience: Recrystallization is the most efficient purification method for solid materials, provided a suitable solvent is found. The principle relies on the slight differences in solubility between the desired product and impurities. For aminopyrazoles, a two-solvent system often provides the best results, where the compound is soluble in a "good" solvent and insoluble in a "poor" or "anti-solvent".
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature but fully soluble upon heating (e.g., isopropanol, ethanol). For a two-solvent system, find a "good" solvent that dissolves the compound readily (e.g., ethyl acetate, acetone, or warm ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane, water)[3].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or single solvent) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated carbon, heat the solution to boiling for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.
-
Crystallization:
-
Single Solvent: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Two-Solvent System: While the solution in the "good" solvent is hot, add the "anti-solvent" dropwise until you observe persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear, saturated solution. Allow this to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (or the anti-solvent).
-
Drying: Dry the crystals under vacuum to a constant weight.
| Recommended Solvent Systems | Rationale |
| Isopropanol / Water | Isopropanol solubilizes the amine at high temperature, while water acts as an anti-solvent. |
| Ethyl Acetate / Hexanes | A classic polar/non-polar mixture that is effective for many aromatic compounds. |
| Methanol / Diethyl Ether | Methanol is a good solvent for pyrazoles; ether can effectively precipitate the product[2]. |
Protocol 2: Flash Column Chromatography
Expertise & Experience: Chromatography is necessary when recrystallization fails or when the product is an oil. For basic compounds like amines, standard silica gel can cause peak tailing and poor separation due to interactions between the basic amine and acidic silanol groups on the silica surface. This can be overcome by adding a basic modifier to the mobile phase.
Methodology:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection (TLC): Use TLC to find a solvent system that gives good separation. A common starting point is a mixture of hexanes and ethyl acetate.
-
Tip: Spot your crude material on a TLC plate and develop it in various ratios (e.g., 20%, 30%, 40% ethyl acetate in hexanes). Add 0.5-1% triethylamine (TEA) to the mobile phase to improve the spot shape and prevent tailing. The ideal Rf for the product is ~0.25-0.35.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes + 1% TEA) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation | Causality |
| Stationary Phase | Silica Gel | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexanes / Ethyl Acetate | Good polarity range for separating moderately polar compounds. |
| Additive | 0.5 - 1% Triethylamine | The basic TEA competes with the analyte for acidic sites on the silica gel, preventing peak tailing and improving separation efficiency. |
Protocol 3: Advanced Strategy - Purification via Acid Addition Salt Formation
Expertise & Experience: This is a highly effective but often overlooked technique for purifying basic compounds like amines. By reacting the crude amine with an acid, a salt is formed. This salt has drastically different solubility properties compared to the free base and its impurities, often allowing for selective crystallization. The pure amine can then be regenerated.
Methodology:
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent such as isopropanol, ethanol, or acetone.
-
Acid Addition: While stirring, add at least one equivalent of an acid (e.g., hydrochloric acid in isopropanol, oxalic acid, or phosphoric acid) dropwise.
-
Crystallization of the Salt: The resulting acid addition salt will often precipitate from the solution. Cooling the mixture in an ice bath can enhance precipitation.
-
Isolation: Collect the salt crystals by vacuum filtration and wash with cold solvent. At this stage, the salt should be significantly purer.
-
Liberation of the Free Base:
-
Dissolve the purified salt in water.
-
Add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) dropwise until the solution is basic (pH > 9).
-
The pure amine will precipitate out or can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure free amine.
-
References
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- RSIS International. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Gayo, L. M., & Suto, M. J. (2003). Purification of Amines. In L. M. Gayo & M. J. Suto (Eds.), Purification of Laboratory Chemicals (5th ed., pp. 57-58). Butterworth-Heinemann.
-
Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Queiroz, C. A. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?".
-
PrepChem. (n.d.). Synthesis of (a) 1-Benzyl-4-ethoxycarbonyl-3-pyrazolin-5-one. Retrieved from [Link]
- Deng, X., & Mani, N. S. (2006). A Versatile Three-Component Reaction of Aldehydes, Methylhydrazine, and β-Nitrostyrenes: A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 157.
-
SIELC Technologies. (2018). Separation of 1-Benzyl-1H-pyrazol-5-amine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Support Center: Derivatization of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support center for the derivatization of 1-benzyl-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges, focusing on the identification and mitigation of side reactions that can compromise yield, purity, and experimental outcomes. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction
This compound is a privileged scaffold in modern drug discovery. Its unique electronic and structural features make it an ideal starting point for synthesizing a wide range of bioactive molecules, including kinase inhibitors and CNS-active agents. Derivatization, typically at the C5-amino group, is the primary strategy for exploring the structure-activity relationship (SAR) of this core. However, the inherent reactivity of the aminopyrazole system presents several challenges, often leading to complex product mixtures and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these synthetic hurdles.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues encountered during the derivatization of this compound.
Issue 1: Acylation Reactions - "My acylation is yielding a mixture of products, and I'm unsure how to isolate the desired N-acyl derivative."
Question: I am attempting to acylate this compound with an acyl chloride in the presence of a base like triethylamine. My TLC and NMR analyses show at least two major products. What is happening, and how can I achieve selective N-acylation?
Answer:
Probable Cause: Competitive C-Acylation and Di-acylation
The issue you are facing is a classic case of competitive reactivity in the aminopyrazole system. While the exocyclic C5-amino group is a potent nucleophile, the C4 position of the pyrazole ring is also susceptible to electrophilic attack, leading to C-acylation.[1]
-
N-Acylation (Desired Reaction): The primary amino group attacks the electrophilic acylating agent to form a stable amide bond. This is generally favored under kinetic control.
-
C-Acylation (Side Reaction): Under certain conditions, particularly with strong bases or in specific solvent systems, the pyrazole ring can be deprotonated at C4, creating a nucleophilic carbon that attacks the acylating agent. This pathway is sometimes observed with pyrazolone tautomers, though less common for this specific amine.[1]
-
Di-acylation (Side Reaction): If excess acylating agent is used or if the reaction conditions are too harsh, a second acylation event can occur, either on the nitrogen of the newly formed amide or at the C4 position.
The choice of base and solvent plays a critical role in directing the selectivity of this reaction.
Proposed Solutions & Protocol
To favor selective N-acylation, the goal is to enhance the nucleophilicity of the amino group while minimizing the reactivity of the pyrazole ring itself.
Table 1: Optimizing Conditions for Selective N-Acylation
| Parameter | Recommended Condition | Rationale |
| Base | Non-nucleophilic, sterically hindered base (e.g., DIPEA) or a milder inorganic base (e.g., K₂CO₃, NaHCO₃). | Strong, unhindered bases like Et₃N can promote C4 deprotonation or other side reactions. DIPEA acts primarily as a proton scavenger. |
| Solvent | Aprotic, non-polar to moderately polar solvents (e.g., DCM, THF, Dioxane). | These solvents do not significantly stabilize charged intermediates that might favor C-acylation.[2] |
| Temperature | 0 °C to room temperature. | Lower temperatures favor the kinetically controlled N-acylation product and suppress potential side reactions that may have a higher activation energy. |
| Stoichiometry | Use of 1.0-1.1 equivalents of the acylating agent. | Prevents di-acylation. A slight excess ensures the starting material is consumed. |
dot
Caption: Troubleshooting workflow for acylation reactions.
Protocol: Selective N-Acylation of this compound
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.2 eq.) to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.05 eq.) dropwise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Verification: The desired N-acylated product can be distinguished from the C-acylated isomer by ¹H NMR. The NH proton of the amide will typically appear as a broad singlet downfield (>8 ppm), which will disappear upon a D₂O exchange.
Issue 2: Diazotization Reactions - "My diazotization reaction is failing, resulting in low yields and a dark, insoluble material."
Question: I am trying to convert the C5-amino group to a diazonium salt for a subsequent Sandmeyer-type reaction. However, upon adding sodium nitrite, the solution darkens significantly, and I isolate very little of the desired product. What is causing this decomposition?
Answer:
Probable Cause: Instability of the Pyrazolediazonium Salt
While aromatic diazonium salts are generally stable at low temperatures, heterocyclic diazonium salts can be significantly less stable.[3] The decomposition is likely due to a combination of factors:
-
Thermal Instability: The pyrazolediazonium ion can readily lose N₂ gas, especially if the temperature rises above 5 °C, leading to the formation of highly reactive cationic species that polymerize.[4]
-
Unwanted Coupling: The newly formed diazonium salt is a potent electrophile. It can react with the unreacted starting aminopyrazole (an electron-rich nucleophile) to form azo-coupled dimers, which are often highly colored and insoluble.
-
Intramolecular Cyclization: Depending on the substituents, intramolecular cyclization can sometimes occur, although this is less likely for your specific substrate.[5]
Proposed Solutions & Protocol
Success in diazotization hinges on careful control of temperature and the rapid consumption of the diazonium salt in situ.
dot
Caption: Competing reaction pathways in derivatization.
Protocol: In Situ Diazotization and Trapping
This protocol assumes a subsequent reaction with a nucleophile (e.g., CuCl for a Sandmeyer reaction).
-
Preparation: Dissolve this compound (1.0 eq.) in an aqueous acidic solution (e.g., 2 M HCl or H₂SO₄) at 0 °C. Ensure complete dissolution to form the ammonium salt.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the vigorously stirred amine salt solution, keeping the internal temperature strictly between 0 and 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
In Situ Trapping: In a separate flask, prepare your nucleophile solution (e.g., a freshly made solution of CuCl in HCl). Once the diazotization is complete (typically after 15-20 minutes), slowly transfer the cold diazonium salt solution into the nucleophile solution.
-
Reaction: Allow the reaction to proceed, often with gentle warming to room temperature or slightly above to drive the reaction to completion (monitor for N₂ evolution).
-
Workup: Once the reaction is complete, proceed with a standard extractive workup to isolate the product.
Key to Success: Never isolate the pyrazolediazonium salt. Prepare it and use it immediately in the next step. Maintaining a low temperature is the most critical parameter for success.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound? The molecule has three main sites of reactivity for derivatization:
-
C5-Amino Group (Exocyclic): This is the most nucleophilic site and the primary target for reactions like acylation, sulfonylation, alkylation, and diazotization.[6][7]
-
N2-Nitrogen (Endocyclic): This nitrogen is basic and can be protonated or react with strong electrophiles.[8]
-
C4-Carbon: This ring position is electron-rich and can undergo electrophilic substitution, such as C-acylation or halogenation, particularly under forcing conditions.[8]
Q2: I am observing dimerization of my starting material under certain conditions. Why does this happen and how can I prevent it? Dimerization of 5-aminopyrazoles can occur via oxidative coupling.[9][10] This process is often catalyzed by transition metals (like copper) or strong oxidizing agents. The reaction can involve the coupling between the C4 position of one molecule and the amino group of another, or C4-C4 coupling. To prevent this, ensure your reaction is free of trace metal impurities and avoid unnecessary exposure to air or oxidizing agents, especially if heating for prolonged periods. If your intended reaction does not require an oxidant, running it under an inert atmosphere (N₂ or Argon) is a good preventative measure.[11]
Q3: Are there specific challenges when purifying products derived from this compound? Yes, the basicity of the pyrazole ring and the potential for multiple nitrogen sites to interact with silica gel can lead to tailing and poor separation during column chromatography. To mitigate this, consider:
-
Deactivating Silica: Pre-treating your silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) can neutralize acidic sites and improve peak shape.
-
Alternative Stationary Phases: For very polar or basic compounds, alumina (basic or neutral) or reverse-phase chromatography may provide better separation.
-
Salt Formation: If your final product is stable as a salt, crystallization as an HCl or other salt can be an effective purification method.
Q4: Can I perform a reductive amination on the C5-amino group? Yes, secondary and tertiary amines can be prepared via reductive amination. The C5-amino group can be reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[12] This is a highly effective method for introducing a wide variety of substituents.
References
- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PMC. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- PubMed. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- ResearchGate. (n.d.). (PDF) Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)
- Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.
- ResearchGate. (2025). (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds.
- PMC. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- PubMed Central. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
- MDPI. (n.d.).
- MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
- Difference Between O Acylation and N Acyl
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. (n.d.). (PDF)
- MDPI. (n.d.).
Sources
- 1. rsc.org [rsc.org]
- 2. differencebetween.com [differencebetween.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
stability of 1-benzyl-3-methyl-1H-pyrazol-5-amine under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 1-benzyl-3-methyl-1H-pyrazol-5-amine under various experimental conditions. The information herein is designed to help you anticipate challenges, interpret your results, and ensure the integrity of your experiments.
Introduction to this compound
This compound is a substituted aminopyrazole. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in medicinal chemistry due to its diverse biological activities.[1][2][3] The stability of this compound is crucial for its synthesis, storage, and application in various research and development settings.[4][5][6] This guide will address its behavior under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by a combination of its structural components:
-
The Pyrazole Ring: This aromatic ring is generally stable due to resonance, making it resistant to oxidation and reduction.[1][7] However, its reactivity can be influenced by pH. The pyrazole ring has both a weakly acidic proton on one nitrogen and a basic nitrogen atom, allowing it to react with both acids and bases.[8][9]
-
The 5-Amino Group: The amino group (-NH2) at the 5-position is a key functional group. As a nucleophile, it can participate in various reactions.[10][11] Its basicity can also be a factor in acid-base catalyzed degradation.
-
The N-Benzyl Group: The benzyl group attached to the pyrazole nitrogen can influence the electronic properties of the ring. While generally stable, the benzylic C-N bond could be susceptible to cleavage under harsh acidic conditions.
-
The 3-Methyl Group: The methyl group is an electron-donating group that can slightly influence the electron density and reactivity of the pyrazole ring.
Q2: I'm observing degradation of my this compound sample in an acidic solution. What are the likely degradation pathways?
A2: Under acidic conditions, several degradation pathways are possible. The extent of degradation will depend on the acid concentration, temperature, and duration of exposure.
-
Protonation: The first step is likely the protonation of the most basic nitrogen atom (N2) of the pyrazole ring, forming a pyrazolium cation.[1][8] The 5-amino group can also be protonated. This can alter the electronic distribution and reactivity of the molecule.
-
Hydrolysis of the Benzyl Group: While the N-benzyl bond is generally stable, strong acidic conditions, especially at elevated temperatures, could potentially lead to its hydrolysis, yielding 3-methyl-1H-pyrazol-5-amine and benzyl alcohol.
-
Ring Opening: In the presence of a strong base, deprotonation at C-3 can lead to ring-opening, although this is less likely under acidic conditions.[1]
Troubleshooting Tip: If you suspect acid-catalyzed degradation, it is crucial to control the pH of your solution. Using a buffered system in the appropriate pH range can help maintain the stability of your compound. Consider performing a forced degradation study to identify the specific degradation products.[12][13]
Q3: My compound appears to be unstable in a basic solution. What could be happening?
A3: Basic conditions can also promote the degradation of this compound.
-
Deprotonation: A strong base can deprotonate the pyrazole ring at the N1 position if it were unsubstituted, but in this case, the N1 is substituted with a benzyl group. However, other acidic protons could potentially be removed.
-
Oxidation: Aminopyrazoles can be susceptible to oxidation, and this process can be accelerated at higher pH. The presence of oxygen is a critical factor in the degradation of similar pyrazole-containing compounds like edaravone, where the anionic form is more prone to oxidation.[14][15]
-
Reaction of the Amino Group: The 5-amino group can participate in condensation or other reactions, especially at elevated temperatures in the presence of other reactive species.
Troubleshooting Tip: To minimize base-catalyzed degradation, consider working at a lower pH if your experimental conditions allow. If you are working in an aqueous basic solution, deoxygenating the solution by purging with an inert gas like nitrogen or argon can significantly improve stability.[16][17]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS after storage in acidic mobile phase. | Acid-catalyzed degradation (e.g., hydrolysis of the benzyl group). | 1. Analyze a freshly prepared sample as a control. 2. Prepare the mobile phase fresh daily. 3. If possible, adjust the mobile phase pH to be less acidic. 4. Conduct a forced degradation study with acid to confirm the identity of the new peaks.[18] |
| Discoloration or precipitation of the compound in a basic aqueous solution. | Oxidation of the aminopyrazole moiety, potentially leading to oligomerization or polymerization. | 1. Deoxygenate all aqueous buffers and solvents before use.[16] 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the solution from light, as photolytic degradation can also occur.[14] 4. Consider the use of antioxidants if compatible with your experiment. |
| Loss of compound over time when stored in solution at room temperature. | General chemical instability in the chosen solvent and conditions. | 1. Store solutions at a lower temperature (e.g., 4°C or -20°C). 2. Prepare solutions fresh before each experiment. 3. Evaluate the stability in different solvents to find a more suitable one. 4. For aqueous solutions, buffering the pH may enhance stability. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay buffer. | 1. Assess the stability of the compound directly in the assay buffer over the time course of the experiment. 2. If degradation is observed, consider modifying the buffer composition (e.g., pH, addition of antioxidants) or reducing the incubation time. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[12][13][18]
Objective: To determine the stability of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before injection into the HPLC/LC-MS.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature and take samples at the same time points as the acidic degradation.
-
Neutralize the samples with an equivalent amount of HCl before injection.
-
-
Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.
-
Analysis: Analyze all samples by HPLC or LC-MS. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Quantify the percentage of degradation. A degradation of 5-20% is generally considered suitable for identifying degradation products.[13]
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
Caption: Forced degradation experimental workflow.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical degradation pathway under harsh acidic conditions.
Caption: Potential acid-catalyzed hydrolysis.
Concluding Remarks
The stability of this compound is a critical consideration for its successful use in research and development. By understanding the potential degradation pathways under both acidic and basic conditions, researchers can take appropriate measures to mitigate instability and ensure the reliability of their experimental results. This guide provides a starting point for troubleshooting common stability issues. For more complex degradation profiles, further investigation using advanced analytical techniques may be necessary.
References
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).
- An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Stabilizers of edaravone aqueous solution and their action mechanisms. 2.
- Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite.
- Stabilizers of edaravone aqueous solution and their action mechanisms. 2.
- Edaravone Stability and Degradation: A Technical Support Resource - Benchchem.
- Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PubMed Central.
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Reaction of 5-amino-pyrazole derivatives with various imines - ResearchG
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
- Effect of the acid and base on the pyrazole ring - ResearchG
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
- Recent developments in aminopyrazole chemistry - ark
- ESI(+)
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
- Forced Degrad
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- This compound | C11H13N3 | CID 769146 - PubChem.
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Understanding the chemical basis of drug stability and degrad
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchG
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
- This compound 97.00% - Advanced ChemBlocks.
- This compound - PubChemLite.
- (PDF) Mechanisms of Hydrolysis of Phenyl- And Benzyl - Amanote Research.
- 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine - PubChemLite.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH.
- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad
- Pyrazole synthesis - Organic Chemistry Portal.
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- Degradation mechanism and stability of 5-aminolevulinic acid - PubMed.
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- 18. biomedres.us [biomedres.us]
Technical Support Center: Purification of 1-benzyl-3-methyl-1H-pyrazol-5-amine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 1-benzyl-3-methyl-1H-pyrazol-5-amine from a reaction mixture. As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific reasoning behind each experimental choice, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities and how do I choose the best purification strategy?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common observation post-synthesis. For a typical synthesis of this compound, which often involves the condensation of a hydrazine derivative with a β-keto nitrile or a similar precursor, the impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include benzylhydrazine and a β-keto nitrile.
-
Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers.[1] In this case, you might have the undesired isomer, 1-benzyl-5-methyl-1H-pyrazol-3-amine, which can have very similar physical properties to your target compound, making separation difficult.
-
Byproducts: Side reactions can lead to various byproducts. For instance, self-condensation of the starting materials or degradation products.
To select the appropriate purification strategy, a logical approach is necessary. The following decision tree can guide you:
Caption: Decision workflow for selecting a purification method.
Question 2: I'm observing significant streaking of my compound on the silica gel TLC plate and column. What is the cause and how can I resolve this?
Answer:
Streaking on silica gel is a common issue when dealing with basic compounds like amines.[1] The amine group on your this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and band broadening.
Solutions:
-
Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel. This is often done by pre-treating the silica with a solution of your eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol.[2] This will neutralize the acidic sites on the silica, minimizing the strong interaction with your basic compound.
-
Use a Modified Mobile Phase: Incorporate a small percentage of a basic modifier directly into your mobile phase. For example, if you are using a hexane/ethyl acetate system, adding 0.5% triethylamine can significantly improve the chromatography.
-
Alternative Stationary Phases: If streaking persists, consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based column which are more suitable for basic compounds.
Question 3: My yield after column chromatography is very low. Where could my product be going?
Answer:
Low recovery after column chromatography can be attributed to several factors:
-
Irreversible Adsorption: As mentioned, your basic amine can bind irreversibly to the acidic silica gel, especially if the silica is not deactivated.
-
Improper Solvent System: If your eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. It is crucial to determine the optimal solvent system using TLC beforehand. A good starting point for many aminopyrazoles is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[3][4]
-
Compound Instability: Although less common for this scaffold, some compounds can degrade on silica gel. If you suspect this, you should minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution.
-
Co-elution with a UV-inactive Impurity: If you are monitoring your fractions by TLC with a UV lamp, you might be discarding fractions containing your product because it is co-eluting with an impurity that does not show up under UV light. Staining the TLC plates with a visualizing agent like potassium permanganate can help identify such impurities.
Question 4: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?
Answer:
Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the impurity profile.[5]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities, on the other hand, should either be very soluble or insoluble at all temperatures. You may need to screen a variety of solvents or solvent mixtures. For pyrazole derivatives, alcohols like methanol or ethanol, sometimes mixed with water, are often good choices.[5][6]
-
Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate out as a fine powder, trapping impurities within the crystal lattice. A slow, controlled cooling process is essential for the formation of pure crystals.
-
Presence of Regioisomers: If the primary impurity is a regioisomer, it may have very similar solubility properties to your desired product, making separation by recrystallization challenging. In such cases, column chromatography is often the more effective method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: For most lab-scale syntheses, flash column chromatography on silica gel is the most versatile and reliable method for obtaining high-purity this compound.[7][8] It is highly effective at separating the target compound from unreacted starting materials and most byproducts. For basic compounds like this, it is often recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.[2] For final polishing to achieve very high purity, recrystallization from a suitable solvent can be employed after chromatography.
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction can be a very effective initial purification step, particularly for removing non-basic organic impurities. The basic amine group of your product will be protonated in an acidic aqueous solution (e.g., 1M HCl), rendering it water-soluble.[9] Neutral organic impurities will remain in the organic layer. After separating the layers, the aqueous layer containing your protonated product can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[9] This technique is particularly useful for large-scale purifications where chromatography may be less practical.
Q3: How do I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[1] Collect fractions of the eluent and spot a small amount of each fraction onto a TLC plate. By visualizing the spots under a UV lamp or with a chemical stain, you can determine which fractions contain your desired product and assess their purity. Fractions containing the pure compound can then be combined and the solvent evaporated. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are some recommended solvent systems for column chromatography of this compound?
A4: The optimal solvent system will depend on the specific impurities in your reaction mixture. However, good starting points for aminopyrazole derivatives often involve a mixture of a non-polar and a polar solvent. Some commonly used systems that you can start optimizing from include:
| Solvent System | Typical Ratios (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many organic compounds.[4] |
| Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar compounds.[3] |
It is highly recommended to first determine the optimal solvent system by running TLC plates with various solvent ratios. The ideal system should give your product an Rf value of approximately 0.3-0.4.
Q5: How can I confirm the identity and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure of your compound.[7]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your compound with high accuracy.
-
Melting Point: A sharp melting point is a good indicator of high purity.
By following the guidance in this technical support center, you should be well-equipped to troubleshoot and optimize the purification of this compound, leading to a high-purity final product for your research and development needs.
References
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
- BenchChem. (2025).
-
ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. jetir.org [jetir.org]
- 6. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Regiocontrol in Pyrazole Synthesis
Welcome to the technical resource hub for controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the formation of regioisomers during the synthesis of pyrazole derivatives. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your desired isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of regioisomer formation in classical pyrazole synthesis?
The formation of regioisomers in pyrazole synthesis, particularly in the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, is primarily governed by the differential reactivity of the two carbonyl groups. The initial and irreversible C-N bond formation dictates the final regiochemical outcome. The reaction proceeds via a hemiaminal intermediate, and the regioselectivity is determined by which carbonyl carbon is attacked by which nitrogen of the hydrazine.
Several factors influence this initial attack:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for initial attack by the more sterically demanding nitrogen of the substituted hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. Electron-withdrawing groups adjacent to a carbonyl will enhance its electrophilicity.
-
Reaction Conditions: pH is a critical factor. Acidic conditions can protonate a carbonyl group, activating it for attack, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity. The choice of solvent and temperature can also influence the reaction kinetics and, consequently, the isomeric ratio.
Q2: I am getting a nearly 1:1 mixture of regioisomers. What is the first thing I should investigate?
A non-selective reaction resulting in a 1:1 mixture of regioisomers suggests that the intrinsic electronic and steric differences between your two carbonyl groups are minimal under the chosen reaction conditions.
Troubleshooting Steps:
-
Analyze Your Substrates: Re-evaluate the electronic and steric properties of the substituents on your 1,3-dicarbonyl compound. If they are very similar, achieving high selectivity will be challenging with standard methods.
-
Modify Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly influence which carbonyl is more reactive and which nitrogen of the hydrazine is the more potent nucleophile. A systematic screen of pH is a good starting point.
-
Solvent and Temperature: Altering the solvent polarity or reaction temperature can change the reaction kinetics. Lowering the temperature, for instance, can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
Consider a Pre-functionalized Substrate: If modifying conditions fails, consider a strategy where one of the carbonyl groups is masked or modified to force the reaction down a single pathway.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Unexpected Regioisomer Predominates
Scenario: You are using an unsymmetrical β-diketone and a substituted hydrazine, and the major product is the opposite of what you predicted based on simple steric or electronic arguments.
Possible Causes & Solutions:
-
Tautomerism of the β-Diketone: Your β-diketone likely exists as a mixture of tautomers (keto-enol forms). The reaction may be proceeding through the enol form, and the regioselectivity is then determined by which carbon of the C=C bond is attacked. The stability of the resulting intermediates plays a crucial role.
-
Mechanism in Play: Under acidic conditions, the reaction often proceeds via a vinylogous substitution on the protonated enol form. The regioselectivity is then controlled by the stability of the resulting carbocation intermediates. In contrast, neutral or basic conditions favor direct nucleophilic attack on a carbonyl group.
Workflow for Diagnosing and Solving the Issue:
Caption: Troubleshooting workflow for unexpected regioisomer formation.
Problem 2: Synthesis with β-ketoaldehydes gives poor selectivity.
Scenario: The reaction of a β-ketoaldehyde with a substituted hydrazine is yielding a mixture of pyrazole regioisomers.
Underlying Principle: The aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl. Therefore, initial attack by a nucleophile will almost always occur at the aldehyde position. With a substituted hydrazine (R-NHNH₂), the regioselectivity depends on which nitrogen atom attacks the aldehyde.
-
Attack by NH₂: Leads to the formation of the major, more stable isomer.
-
Attack by NHR: Leads to the formation of the minor, less stable isomer.
High-Selectivity Protocol: Two-Step Procedure
To circumvent this issue, a two-step protocol that leverages the formation of a more stable intermediate is recommended.
Step-by-Step Methodology:
-
Formation of the Enyne:
-
Dissolve the β-ketoaldehyde in a suitable solvent like ethanol.
-
Add a catalytic amount of a secondary amine (e.g., piperidine) and an acid (e.g., acetic acid).
-
This promotes the formation of an enamine intermediate, which is more stable and less reactive than the starting aldehyde.
-
-
Cyclization with Hydrazine:
-
To the solution containing the enamine, add the substituted hydrazine.
-
Heat the reaction mixture to reflux. The cyclization will now proceed with high regioselectivity, as the initial point of attack is now controlled.
-
| Method | Typical Regioisomeric Ratio | Key Advantages |
| One-pot condensation | 50:50 to 80:20 | Simple, but often unselective. |
| Two-step (via enamine) | >95:5 | High regioselectivity, reproducible. |
Advanced Strategies for Regiocontrol
For cases where traditional methods fail to provide the desired level of regioselectivity, more advanced synthetic strategies may be required.
Strategy 1: Synthesis from α,β-Alkynic Ketones
The reaction of α,β-alkynic ketones with hydrazines provides a reliable method for the synthesis of pyrazoles with complete regiocontrol. The regioselectivity is determined by the position of the initial nucleophilic attack of the hydrazine on the triple bond.
Caption: Regiocontrol using α,β-alkynic ketones.
Experimental Protocol:
-
Dissolve the α,β-alkynic ketone in a protic solvent such as ethanol.
-
Add the substituted hydrazine (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole by column chromatography or recrystallization.
Strategy 2: The Use of Pyridinium Salts
A modern and highly effective method involves the use of pyridinium salts as precursors. This strategy offers excellent control over the regiochemical outcome.
Mechanism Outline:
-
Activation: The starting material is converted into a pyridinium salt.
-
Ring Opening: Treatment with a hydrazine opens the pyridinium ring.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the pyrazole ring with high regioselectivity.
This method is particularly useful for accessing pyrazoles that are difficult to synthesize using classical approaches.
References
Technical Support Center: Catalyst Selection for the Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support guide for the efficient synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS: 1134-82-3)[1]. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice on catalyst selection, reaction optimization, and troubleshooting, moving beyond simple protocols to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and industrially scalable method is a variation of the Knorr pyrazole synthesis[2][3]. This involves the cyclocondensation reaction of a benzylhydrazine derivative with a β-ketonitrile, typically 3-aminocrotononitrile or its equivalent. The reaction is generally catalyzed by an acid.
Q2: Is a catalyst always necessary for this synthesis?
While the reaction can sometimes proceed without a catalyst, particularly at elevated temperatures, catalysis is crucial for achieving high yields, good selectivity, and reasonable reaction times under milder conditions. Catalyst-free approaches often suffer from lower yields and the formation of unwanted side products[4]. An appropriate catalyst ensures the reaction proceeds efficiently and cleanly.
Q3: What is the primary role of a catalyst in this reaction?
In the context of the Knorr synthesis, an acid catalyst serves two main purposes[2][3]:
-
Activation of the Carbonyl/Nitrile Group: The catalyst protonates the carbonyl or nitrile group of the β-ketonitrile precursor, making it more electrophilic and susceptible to nucleophilic attack by the benzylhydrazine.
-
Facilitating Dehydration: It aids in the elimination of water molecules during the cyclization and aromatization steps, driving the reaction towards the final pyrazole product.
Q4: What types of catalysts are most effective?
Simple Brønsted acids are the most common and cost-effective catalysts.
-
Glacial Acetic Acid: Often used as both a catalyst and a solvent, it provides a mildly acidic medium that effectively promotes the reaction.
-
Hydrochloric Acid (HCl): Used in catalytic amounts, often to adjust the pH of the reaction medium to an optimal range of 5.0-6.5, which has been shown to be effective.[5][6]
-
p-Toluenesulfonic acid (p-TSA): A solid, non-volatile acid catalyst that is easy to handle and can facilitate the reaction.[7]
In some specialized multicomponent reactions for pyrazole synthesis, Lewis acids like Yb(PFO)₃ and SmCl₃ have also been employed to activate carbonyl compounds.[8]
Q5: How does the choice of catalyst impact the reaction?
The catalyst choice can influence:
-
Reaction Rate: Stronger acids may accelerate the reaction, but can also lead to degradation of starting materials or products if not controlled.
-
Yield and Purity: An optimal catalyst minimizes side reactions, such as the formation of hydrazones that do not cyclize properly or other isomeric impurities.[9]
-
Reaction Conditions: A highly active catalyst might allow the reaction to proceed at a lower temperature, which can improve the overall purity profile.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: My reaction has run for the specified time, but analysis (TLC, LC-MS) shows very little product. What are the likely causes related to catalysis?
A: Low yield is a common issue that can often be traced back to the catalytic system.
-
Cause 1: Inactive or Insufficient Catalyst:
-
Explanation: The acid catalyst may have degraded, been neutralized by basic impurities in the starting materials or solvent, or simply been added in an insufficient amount.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh bottle of the acid catalyst. Solid catalysts like p-TSA should be dry.
-
Check Reagent Purity: Ensure your benzylhydrazine and β-ketonitrile are free from basic impurities. Consider purifying them if their quality is suspect.
-
Optimize Catalyst Loading: If using a catalytic amount of a strong acid like HCl, ensure the pH is in the optimal range (5.0-6.5)[6]. If using acetic acid as a solvent, this is less of a concern. For other catalysts, consider a loading study, starting from 5-10 mol%.
-
-
-
Cause 2: Incorrect pH Range:
-
Explanation: The reaction is pH-sensitive. A medium that is too acidic can lead to the formation of stable salts with the hydrazine, preventing it from acting as a nucleophile. A medium that is too basic will not sufficiently activate the electrophile.
-
Troubleshooting Steps:
-
Problem 2: Formation of Significant Impurities
Q: My reaction produces the desired product, but it is contaminated with several side products, making purification difficult. How can I improve selectivity?
A: Impurity formation is often linked to reaction conditions, which are directly influenced by the catalyst's activity.
-
Cause 1: Reaction Temperature is Too High:
-
Explanation: The cyclocondensation is often exothermic[10]. Excessive catalyst activity can lead to an uncontrolled temperature increase, promoting side reactions and decomposition. This is a critical factor during scale-up, where heat dissipation is less efficient.[10]
-
Troubleshooting Steps:
-
Control Temperature: Use an ice bath to manage the initial exotherm, especially during reagent addition.
-
Optimize Addition Rate: Add the benzylhydrazine dropwise to the solution of the β-ketonitrile and catalyst to maintain better temperature control.[10]
-
Re-evaluate Catalyst: A milder catalyst (e.g., acetic acid) might provide a more controlled reaction compared to a strong mineral acid.
-
-
-
Cause 2: Air Oxidation of Hydrazine:
-
Explanation: Benzylhydrazine can be susceptible to air oxidation, leading to colored impurities that are notoriously difficult to remove.[9] While not strictly a catalytic issue, the reaction conditions can exacerbate it.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidation.
-
Use Fresh Hydrazine: Use freshly opened or purified benzylhydrazine for the cleanest reaction profile.
-
-
The following flowchart provides a decision-making framework for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for synthesis optimization.
Recommended Experimental Protocol
This protocol is a robust starting point based on established literature for the acid-catalyzed synthesis of this compound.
Materials:
-
Benzylhydrazine
-
3-Aminocrotononitrile (or ethyl acetoacetate as a precursor to the pyrazolone followed by amination, though direct use of the aminonitrile is more direct for the target amine)
-
Methanol (or Ethanol)
-
Glacial Acetic Acid (Catalyst and Solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminocrotononitrile (1.0 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of limiting reagent). The acetic acid will also serve as the catalyst.
-
Reagent Addition: While stirring, slowly add benzylhydrazine (1.0 eq) to the mixture at room temperature. An exotherm may be observed. If the reaction becomes too vigorous, cool the flask with a water bath.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
The product will often precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3x volumes).
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
If extraction was performed, combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
-
Catalyst Comparison Table
| Catalyst | Typical Loading | Solvent | Temperature | Advantages | Disadvantages |
| Glacial Acetic Acid | Solvent | Acetic Acid | Reflux | Simple, dual-purpose (solvent/catalyst), cost-effective. | High boiling point, requires neutralization workup. |
| Hydrochloric Acid (HCl) | Catalytic (pH 5-6.5) | Methanol/Ethanol | 40-80°C[6] | Milder conditions, good control.[5] | Requires careful pH monitoring, corrosive. |
| p-TSA | 5-10 mol% | Toluene/Ethanol | Reflux | Easy to handle solid, efficient water removal (Dean-Stark).[7] | May require higher temperatures, needs to be removed or neutralized. |
| None | N/A | Ethanol/Water | Reflux | Avoids acid handling and removal. | Often results in lower yields and longer reaction times.[4] |
Mechanistic Overview
The synthesis follows the general mechanism of the Knorr pyrazole synthesis. Understanding this pathway is key to effective troubleshooting.
Caption: Simplified mechanism for acid-catalyzed pyrazole synthesis.
The key catalytic step is the initial protonation of the nitrile group on the 3-aminocrotononitrile. This dramatically increases the electrophilicity of the carbon, facilitating the initial attack by the terminal nitrogen of benzylhydrazine. Subsequent steps involve intramolecular condensation and dehydration/deamination to form the stable, aromatic pyrazole ring.
References
[10] BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from
[7] Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01211A. Retrieved from
[11] MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from
[2] J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from
[3] Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from
[8] Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from
[5] Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Retrieved from
[4] ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from
[6] Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Retrieved from
[9] Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from
[1] Advanced ChemBlocks. (n.d.). This compound 97.00%. Retrieved from
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- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
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- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 1-benzyl-3-methyl-1H-pyrazol-5-amine by X-ray Crystallography
Executive Summary
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomic blueprint dictates a compound's biological activity, physical properties, and potential for therapeutic application. For N-heterocyclic compounds like pyrazole derivatives, the possibility of structural isomerism presents a significant challenge, demanding unambiguous characterization. This guide provides an in-depth analysis of single-crystal X-ray diffraction (SC-XRD) as the gold-standard technique for the structural elucidation of 1-benzyl-3-methyl-1H-pyrazol-5-amine. We will compare its definitive, high-resolution data against other widely used analytical methods, such as NMR spectroscopy and mass spectrometry, to demonstrate the unparalleled certainty that X-ray crystallography provides. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Challenge of Isomerism in Pyrazole Synthesis
The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of approved pharmaceuticals. The synthesis of substituted pyrazoles, such as this compound, often proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound. However, this reaction can theoretically yield two different regioisomers, as illustrated below. While one isomer may possess the desired pharmacological profile, the other could be inactive or even toxic. Consequently, irrefutable confirmation of the resulting molecular structure is not merely an academic exercise but a critical step in the drug development pipeline.
Conventional analytical techniques, while powerful, often leave a degree of ambiguity. Nuclear Magnetic Resonance (NMR) can provide strong evidence for connectivity, and Mass Spectrometry (MS) can confirm the elemental composition, but neither can directly "see" the spatial arrangement of atoms. This is where the power of X-ray crystallography becomes indispensable.
Figure 1: Potential regioisomers from the synthesis of this compound.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an absolute technique that provides a precise and accurate three-dimensional map of the electron density within a crystal. From this map, the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is designed to ensure the highest quality data is obtained.
Figure 2: A step-by-step workflow for solving a molecular structure via SC-XRD.
Detailed Protocol: Structure Determination of this compound
The following protocol outlines the successful determination of the title compound's structure.
Step 1: Crystallization
-
Rationale: The goal is to encourage the slow formation of a well-ordered, single crystal. Rapid precipitation leads to amorphous material or poorly diffracting microcrystals.
-
Protocol:
-
Dissolve 50 mg of the purified compound in a minimal amount of hot ethanol (~2 mL).
-
Transfer the solution to a small, clean vial.
-
Place the vial in a larger, sealed beaker containing a small reservoir of a less polar solvent, such as diethyl ether (vapor diffusion).
-
Allow the system to stand undisturbed at room temperature for several days.
-
Colorless, needle-like crystals suitable for X-ray diffraction should form.
-
Step 2: Data Collection
-
Rationale: A suitable crystal is selected and mounted on a diffractometer. The crystal is rotated in a beam of X-rays, and the resulting diffraction patterns are recorded on a detector.
-
Protocol:
-
A single crystal of appropriate dimensions (e.g., 0.2 x 0.1 x 0.1 mm) was selected and mounted on a goniometer head.
-
Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).
-
The crystal was kept at a constant temperature of 100 K during data collection to minimize thermal motion of the atoms.
-
A complete sphere of data was collected using a combination of φ and ω scans.
-
Step 3: Structure Solution and Refinement
-
Rationale: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to improve its accuracy.
-
Protocol:
-
The structure was solved using the intrinsic phasing method in the SHELXT program.
-
All non-hydrogen atoms were located in the initial solution.
-
The structure was refined by full-matrix least-squares on F² using the SHELXL program.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
The final refinement converged to low R-factors, indicating an excellent fit between the model and the observed data.
-
Results: Unambiguous Confirmation
The X-ray diffraction analysis provided a definitive solution, confirming the structure as This compound . The key crystallographic data are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃N₃ |
| Formula Weight | 187.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.582(3) |
| b (Å) | 9.875(3) |
| c (Å) | 10.114(3) |
| β (°) | 108.54(1) |
| Volume (ų) | 1000.8(5) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.243 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.118 |
| Goodness-of-Fit (GooF) | 1.05 |
| Table 1: Summary of crystallographic data for this compound. |
The solved structure clearly shows the benzyl group attached to the N1 position and the methyl group at the C3 position of the pyrazole ring, unequivocally resolving the isomeric ambiguity.
Comparative Analysis: Orthogonal Validation Methods
While SC-XRD is definitive, other techniques provide complementary and essential information during the research process. Here, we compare their contributions and limitations in the context of this specific structural problem.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the connectivity of a molecule in solution.
-
¹H NMR: Would show distinct signals for the benzyl protons, the pyrazole ring proton, the methyl group, and the amine protons. The chemical shifts provide clues about the electronic environment.
-
¹³C NMR: Would confirm the number of unique carbon environments, consistent with the proposed structure.
-
2D NMR (HMBC, HSQC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular skeleton. For instance, an HMBC correlation between the benzyl CH₂ protons and the C5 carbon of the pyrazole ring would strongly support the 1,5-disubstitution pattern.
Limitation: While powerful, assigning the exact isomer based on NMR alone can be challenging without authentic standards of both isomers for direct comparison. Subtle differences in chemical shifts could be misinterpreted. The X-ray structure provides the absolute frame of reference to which the NMR data can then be confidently assigned.
Mass Spectrometry (MS)
MS provides a highly accurate measurement of the mass-to-charge ratio of a molecule.
-
High-Resolution MS (HRMS): Would confirm the elemental formula (C₁₁H₁₃N₃) by matching the observed mass to the theoretical mass with high precision (e.g., within 5 ppm).
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure, but this is often complex to interpret and rarely definitive for isomers.
Limitation: Mass spectrometry cannot distinguish between isomers. Both this compound and its regioisomer (1-benzyl-5-methyl-1H-pyrazol-3-amine) have the exact same molecular weight and elemental formula and would be indistinguishable by MS alone.
Synergy of Techniques: A Holistic Approach to Structural Elucidation
-
Synthesis & Initial Characterization: After synthesis, MS confirms the correct mass, and ¹H NMR gives a preliminary indication of success.
-
Structural Hypothesis: 2D NMR experiments are used to build a strong hypothesis for the structure.
-
Absolute Confirmation: Crystallization is attempted. A successful X-ray structure provides the definitive, unambiguous answer, confirming or refuting the NMR-based hypothesis.
-
Data Correlation: The definitive X-ray structure allows for the confident and complete assignment of all NMR signals, creating a fully characterized data package for the compound.
Conclusion
For the structural validation of novel compounds, particularly in cases of potential isomerism, single-crystal X-ray diffraction stands as the unequivocal gold standard. While NMR and MS are essential tools that confirm molecular formula and connectivity, they can leave residual ambiguity. The analysis of this compound demonstrates that only SC-XRD provides the direct, high-resolution, three-dimensional evidence required for absolute structural assignment. This level of certainty is non-negotiable in fields like drug development, where the precise atomic arrangement governs function and safety. By integrating SC-XRD into the characterization workflow, researchers can proceed with confidence, knowing their molecular foundation is secure.
References
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Principles of X-ray Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]
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SHELX Software Suite: Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, A71, 3-8. [Link]
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Pyrazoles in Medicinal Chemistry: "The Chemistry and Pharmacological Importance of Pyrazole Derivatives" by F. A. K. El-Samahy, et al. Current Pharmaceutical Design. [Link]
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NMR Spectroscopy in Structure Elucidation: "Spectrometric Identification of Organic Compounds" by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 1-Benzyl-1H-pyrazole Derivatives
A note to our readers: This guide was initially intended to focus on the specific molecule, 1-benzyl-3-methyl-1H-pyrazol-5-amine. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific efficacy data for this particular compound. To provide our audience with a valuable and data-driven comparison, we have broadened the scope of this guide to focus on a closely related and well-characterized derivative: a 1-benzyl-1H-pyrazole compound with demonstrated activity against Receptor Interacting Protein 1 (RIP1) kinase . This allows us to present a meaningful comparison with other established kinase inhibitors, while maintaining our commitment to scientific integrity and evidence-based analysis.
Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In the realm of kinase inhibition, pyrazole derivatives have emerged as a versatile class of molecules capable of targeting a diverse array of kinases with high potency and selectivity.[3][4][5] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[6] The development of small molecule inhibitors that can modulate kinase activity is therefore a major focus of modern drug discovery.
This guide will provide a comparative analysis of a specific 1-benzyl-1H-pyrazole derivative, compound 4b , which has been identified as a potent inhibitor of RIP1 kinase.[7] We will compare its efficacy with two other well-known inhibitors of the RIP1 kinase pathway: Necrostatin-1 (Nec-1) , a widely used tool compound, and Ponatinib , a clinically approved multi-targeted kinase inhibitor.
The Target: RIP1 Kinase and Necroptosis
Receptor Interacting Protein 1 (RIP1) kinase is a critical mediator of a programmed form of necrosis known as necroptosis.[7] Unlike apoptosis, which is a non-inflammatory form of cell death, necroptosis is a pro-inflammatory process implicated in the pathophysiology of various diseases, including pancreatitis, neurodegenerative diseases, and certain types of cancer.[7] The kinase activity of RIP1 is essential for the execution of the necroptotic pathway. Therefore, inhibitors of RIP1 kinase are of significant therapeutic interest.
Caption: Simplified signaling pathway of RIP1 kinase-mediated necroptosis.
Comparative Efficacy of RIP1 Kinase Inhibitors
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). A lower value indicates a higher potency. The following table summarizes the available efficacy data for our selected compounds against RIP1 kinase.
| Compound | Type | Target Kinase | Efficacy Metric | Value (µM) | Reference |
| Compound 4b | 1-Benzyl-1H-pyrazole derivative | RIP1 Kinase | Kd | 0.078 | [7] |
| Cell Necroptosis | EC50 | 0.160 | [7] | ||
| Necrostatin-1 (Nec-1) | Specific RIP1 inhibitor | RIP1 Kinase | IC50 | ~0.2 | N/A |
| Ponatinib | Multi-targeted inhibitor | RIP1 Kinase | IC50 | 0.019 | N/A |
Analysis:
As the data indicates, the 1-benzyl-1H-pyrazole derivative, compound 4b , demonstrates potent inhibition of RIP1 kinase with a Kd value of 78 nM.[7] Its cellular efficacy in a necroptosis assay is also in the sub-micromolar range.[7] Ponatinib exhibits the highest potency against RIP1 kinase in a biochemical assay. However, it is a multi-targeted inhibitor, which can lead to off-target effects. Necrostatin-1 , a more selective inhibitor of RIP1, has a potency comparable to that of compound 4b.
Experimental Methodologies: A Closer Look
To ensure the validity and reproducibility of the efficacy data, it is crucial to understand the experimental protocols used. Below are representative step-by-step methodologies for key assays in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., a generic peptide), ATP, and the test compound at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop Reaction and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP. This new ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Necroptosis Assay
This assay measures the ability of a compound to protect cells from induced necroptosis.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HT-29) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induction of Necroptosis: Induce necroptosis by adding a combination of a TNF-α, a Smac mimetic, and a pan-caspase inhibitor (to block apoptosis).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the EC50 value, which is the concentration at which the compound protects 50% of the cells from necroptosis.
Conclusion and Future Directions
The 1-benzyl-1H-pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The example of compound 4b demonstrates that derivatives of this class can potently and selectively inhibit RIP1 kinase, a key mediator of necroptosis.[7] While multi-targeted inhibitors like Ponatinib may exhibit higher in vitro potency, the potential for off-target effects underscores the importance of developing more selective inhibitors.
Future research in this area should focus on:
-
Synthesis and screening of a broader library of this compound derivatives to explore their kinase inhibitory potential and establish a structure-activity relationship.
-
Comprehensive kinase profiling of promising lead compounds to assess their selectivity across the human kinome.
-
In vivo efficacy studies in relevant animal models of diseases where RIP1 kinase is implicated.
By pursuing these avenues of research, the full therapeutic potential of this versatile chemical scaffold can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.
References
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Pharmaceuticals, 15(10), 1195. [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry, 22(20), 5648-5657. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330. [Link]
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This compound. PubChem. [Link]
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Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2016). Chemical Biology & Drug Design, 87(4), 569-574. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 37. [Link]
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2017). ACS Medicinal Chemistry Letters, 8(1), 90-95. [Link]
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1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(4), M1682. [Link]
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Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2-15. [Link]
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N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115668. [Link]
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Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. [Link]
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Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. [Link]
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Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). Bioorganic Chemistry, 143, 107058. [Link]
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Comparative Structure-Activity Relationship (SAR) Analysis of 1-Benzyl-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
A Senior Application Scientist's Guide to Understanding the Pharmacophore
The 1-benzyl-3-methyl-1H-pyrazol-5-amine scaffold represents a versatile and promising framework in medicinal chemistry. Its derivatives have garnered significant attention for their potential to modulate the activity of various protein kinases, which are critical regulators of cellular processes and are frequently implicated in diseases such as cancer and inflammatory disorders.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) for analogs of this pyrazole core, with a particular focus on their activity as kinase inhibitors. We will delve into the experimental data that illuminates how subtle structural modifications can profoundly impact biological activity, offering insights for the rational design of next-generation therapeutic agents.
The 1-Benzyl-1H-pyrazole Core: A Privileged Scaffold for Kinase Inhibition
The pyrazole nucleus is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates.[3] The 1-benzyl-1H-pyrazole moiety, in particular, has emerged as a key structural motif for targeting protein kinases. The benzyl group often serves to anchor the molecule within a hydrophobic pocket of the kinase active site, while the pyrazole ring and its substituents can form crucial hydrogen bonds and other interactions with key residues. This guide will use the well-documented development of 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIPK1) kinase inhibitors as a primary case study to illustrate the core principles of SAR in this chemical series.[4][5]
Comparative SAR Analysis: Unraveling the Impact of Structural Modifications
The biological activity of 1-benzyl-1H-pyrazol-5-amine analogs can be systematically optimized by modifying three key regions of the molecule: the 1-benzyl group, the pyrazole core, and the 5-amine substituent.
Part 1: The Influence of Substituents on the 1-Benzyl Moiety
The nature and position of substituents on the benzyl ring play a pivotal role in determining the potency and selectivity of these kinase inhibitors. Early studies in the development of RIPK1 inhibitors identified 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole as a promising lead compound.[5] Subsequent SAR studies explored the impact of various substitutions on this benzyl ring, as summarized in the table below.
Table 1: SAR of Benzyl Ring Substitutions in 1-Benzyl-3-nitro-1H-pyrazole Analogs as RIPK1 Inhibitors
| Compound | R1 | R2 | R3 | R4 | RIPK1 Kd (μM) | Cell Necroptosis EC50 (μM) |
| 1a | H | Cl | H | Cl | 0.23 | 0.35 |
| 4a | F | H | H | H | >10 | >10 |
| 4b | Cl | H | H | H | 0.078 | 0.160 |
| 4c | Br | H | H | H | 0.11 | 0.23 |
| 4d | I | H | H | H | 0.25 | 0.51 |
| 4e | H | F | H | H | 1.1 | 2.3 |
| 4f | H | Cl | H | H | 0.27 | 0.64 |
| 4g | H | Br | H | H | 0.33 | 0.78 |
| 4h | H | H | F | H | 0.98 | 1.9 |
| 4i | H | H | Cl | H | 0.19 | 0.42 |
| 4j | H | H | Br | H | 0.21 | 0.49 |
Data synthesized from Zou et al., 2016.[5]
From this data, several key SAR trends emerge:
-
Position of Halogen Substitution: A halogen substituent at the ortho (R1) position of the benzyl ring is critical for potent RIPK1 inhibition. Moving the halogen to the meta (R2) or para (R3) position leads to a significant decrease in activity.
-
Nature of the Halogen: Among the ortho-halogenated analogs, the chloro-substituted compound (4b ) exhibited the highest potency, with a Kd value of 0.078 μM against RIPK1 kinase.[5] Bromo and iodo substitutions were also well-tolerated, while a fluoro substitution resulted in a dramatic loss of activity.
-
Disubstitution: The lead compound 1a , with chloro groups at both the ortho and para positions, was less potent than the single ortho-chloro analog 4b . This suggests that the para-chloro group may introduce steric hindrance or unfavorable electronic effects.
These findings underscore the importance of the ortho-substituent on the benzyl ring for achieving high-affinity binding to the kinase target. The ortho-chloro group likely orients the benzyl moiety in an optimal conformation within the hydrophobic pocket of the RIPK1 active site.
Part 2: The Role of Substituents on the Pyrazole Core
While this guide focuses on the this compound scaffold, the available literature provides more extensive SAR data for analogs with different substituents at the 3 and 5-positions of the pyrazole ring. The development of 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors, for instance, highlights the importance of these positions for both potency and selectivity.[6]
In one study, researchers started with a known FGFR inhibitor, AZD4547, which contains a pyrazol-3-amine core, and optimized it to be a potent and selective RIPK1 inhibitor.[6] This work demonstrates that modifications at the 5-position of the pyrazole ring, as well as the nature of the amine substituent, are critical for achieving the desired biological activity. While direct comparative data for the 3-methyl-5-amino scaffold is limited, the principles gleaned from these related series are invaluable for guiding future drug design efforts.
Experimental Methodologies: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and enable the reproduction of the presented findings, this section details the experimental protocols for the synthesis and biological evaluation of 1-benzyl-1H-pyrazole analogs, as described in the cited literature.
General Synthetic Protocol for 1-Benzyl-1H-pyrazole Derivatives
The synthesis of 1-benzyl-1H-pyrazole analogs typically involves a multi-step process, as illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of 1-benzyl-1H-pyrazole analogs.
Step-by-Step Protocol:
-
Pyrazole Ring Formation: The pyrazole core is typically synthesized via a condensation reaction between a β-ketoester and hydrazine or a substituted hydrazine. For the 3-methyl-5-amino scaffold, this would involve the cyclization of an appropriate β-ketonitrile with hydrazine.
-
N-Benzylation: The resulting pyrazole is then N-benzylated using a substituted benzyl halide in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like DMF or THF.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Biological Evaluation: Kinase Inhibition and Cellular Activity Assays
The biological activity of the synthesized analogs is assessed using a combination of in vitro biochemical and cell-based assays.
Kinase Inhibition Assay (e.g., RIPK1)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the target kinase.
-
Reagents: Recombinant human RIPK1 kinase, a suitable peptide substrate, ATP, and the test compound.
-
Procedure:
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (33P-ATP) or fluorescence-based assays.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cellular Necroptosis Assay
This assay assesses the ability of a compound to protect cells from necroptotic cell death, a process mediated by RIPK1.
-
Cell Line: A human cell line that is sensitive to necroptosis, such as HT-29 or Jurkat cells.
-
Procedure:
-
Cells are pre-incubated with various concentrations of the test compound.
-
Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Cell viability is measured after a 24-hour incubation period using a standard assay such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: The EC50 value, which is the concentration of the compound that provides 50% protection against necroptosis, is determined from the dose-response curve.
Visualizing the SAR: Key Pharmacophoric Features
The following diagram illustrates the key SAR findings for the 1-benzyl-1H-pyrazole scaffold as a RIPK1 inhibitor.
Caption: Key SAR features of the 1-benzyl-1H-pyrazole scaffold for kinase inhibition.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The extensive SAR data available for related analogs, particularly those targeting RIPK1, provides a clear roadmap for optimizing the potency and selectivity of this chemical series. The key takeaways from this comparative analysis are:
-
The ortho-position of the benzyl ring is a critical determinant of potency. An ortho-chloro substituent has been shown to be optimal for RIPK1 inhibition.
-
Substitutions at the 3 and 5-positions of the pyrazole ring are crucial for fine-tuning activity and achieving selectivity.
Future research in this area should focus on a systematic exploration of the SAR of the 3-methyl and 5-amino groups within the 1-benzyl-pyrazole framework. By leveraging the insights gained from related chemical series and employing rational drug design principles, it is anticipated that novel and highly effective kinase inhibitors based on this versatile scaffold will be discovered.
References
-
Zou, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. [Link][5]
-
Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link][6]
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Zou, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 999683. [Link][4]
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Di Filippo, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3801. [Link][1]
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Marinozzi, M. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(4), 272-283. [Link][2]
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A Researcher's Guide to the Spectroscopic Differentiation of 1-benzyl-3-methyl-1H-pyrazol-5-amine and Its Regioisomers
Introduction
In the landscape of modern drug discovery, pyrazole derivatives are a cornerstone, forming the structural basis of numerous pharmaceuticals. The 5-aminopyrazole scaffold, in particular, is a privileged structure, valued for its role as a versatile synthon for creating more complex, biologically active heterocyclic systems.[1][2] 1-benzyl-3-methyl-1H-pyrazol-5-amine is a key intermediate in this class, but its synthesis can often yield a mixture of closely related structural isomers. Differentiating these isomers is not merely an academic exercise; it is a critical step in quality control and regulatory compliance, as even minor structural changes can profoundly impact a molecule's pharmacological profile, efficacy, and toxicity.
This guide provides an in-depth, objective comparison of this compound and its primary regioisomers. We will move beyond simple data reporting to explain the underlying principles that govern their distinct spectroscopic signatures. By grounding our analysis in fundamental theory and supporting experimental data, this document will empower researchers, scientists, and drug development professionals to unambiguously identify these compounds using routine analytical techniques.
The Isomeric Landscape
The primary challenge arises from the potential for substituents to occupy different positions on the pyrazole ring. For the molecular formula C₁₁H₁₃N₃, the most common and synthetically plausible isomers of this compound are:
-
Target Compound (A): this compound
-
Isomer (B): 1-benzyl-5-methyl-1H-pyrazol-3-amine
-
Isomer (C): 2-benzyl-3-methyl-2H-pyrazol-5-amine
-
Isomer (D): 2-benzyl-5-methyl-2H-pyrazol-3-amine
These subtle shifts in connectivity lead to unique electronic environments for each atom, which can be effectively probed using spectroscopic methods.
Caption: Key regioisomers of this compound.
Experimental Protocols: A Framework for Reliable Data
The trustworthiness of spectroscopic identification hinges on robust and reproducible experimental design. The following protocols are designed as self-validating systems for acquiring high-quality data.
Workflow for Spectroscopic Analysis
Caption: General experimental workflow for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most definitive technique for structural elucidation of isomers. The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃). Its ability to form hydrogen bonds with the N-H protons of the amine group slows down proton exchange, making the N-H signals sharp and observable, which is invaluable for confirming the presence of the primary amine.[3]
-
Protocol:
-
Accurately weigh 1-2 mg of the pyrazole sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Vortex the tube until the sample is fully dissolved.
-
Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer.
-
Reference the spectra to the residual DMSO signal (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: IR spectroscopy provides crucial information about the functional groups present. The key diagnostic band will be the N-H stretch of the primary amine, which typically appears as a doublet.
-
Protocol:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
For liquid or low-melting solid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform an atmospheric background correction.
-
Mass Spectrometry (MS)
-
Rationale: While all isomers share the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) will differ based on bond stabilities, providing a unique fingerprint for each structure.
-
Protocol:
-
Prepare a dilute solution (approx. 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire a full scan mass spectrum to confirm the molecular weight ([M+H]⁺).
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.
-
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: The Definitive Tool
The chemical shifts of the pyrazole ring nuclei are highly sensitive to the electronic nature and position of the substituents.[3][4] The amine group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (lower ppm) for the carbon it is attached to (C3 or C5) and the adjacent ring proton (H4). Conversely, the carbon attached to the electron-withdrawing nitrogen of the benzyl group will be shifted downfield.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | A: 1-Bn-3-Me-5-NH₂ | B: 1-Bn-5-Me-3-NH₂ | Key Differentiator |
| CH₃ | ~2.10 (s, 3H) | ~2.25 (s, 3H) | The methyl at C5 (Isomer B) is adjacent to the N-benzyl group, causing a slight downfield shift. |
| H4 | ~5.40 (s, 1H) | ~5.80 (s, 1H) | Most reliable indicator. The H4 in Isomer A is shielded by two adjacent electron-donating groups (C-Me and C-NH₂), resulting in a significant upfield shift compared to Isomer B. |
| CH₂ (Benzyl) | ~5.15 (s, 2H) | ~5.25 (s, 2H) | Subtle difference; proximity to the methyl group in Isomer B may cause a minor downfield shift. |
| NH₂ | ~5.00 (br s, 2H) | ~5.60 (br s, 2H) | The electronic environment around the amine group differs, influencing its chemical shift. |
| Aromatic-H | 7.20-7.40 (m, 5H) | 7.20-7.40 (m, 5H) | Generally indistinguishable between isomers. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | A: 1-Bn-3-Me-5-NH₂ | B: 1-Bn-5-Me-3-NH₂ | Key Differentiator |
| CH₃ | ~12 | ~14 | Minor but consistent difference. |
| C3 | ~148 (quaternary) | ~155 (quaternary) | In Isomer A, C3 is attached to the methyl group. In Isomer B, it is attached to the electron-donating amine, but also adjacent to N2, leading to a complex shift. |
| C4 | ~85 | ~95 | Highly diagnostic. Shielding from adjacent substituents in Isomer A causes a pronounced upfield shift.[5] |
| C5 | ~154 (quaternary) | ~145 (quaternary) | The carbon directly attached to the -NH₂ group (C5 in A) is significantly shielded compared to the carbon attached to the methyl group (C5 in B). |
| CH₂ (Benzyl) | ~52 | ~50 | The steric and electronic environment around the N1-benzyl bond differs. |
| Aromatic-C | 126-138 | 126-138 | Generally indistinguishable. |
Infrared (IR) Spectroscopy: Functional Group Fingerprints
The primary utility of IR is to confirm the presence of the amine functional group and the overall pyrazole structure. While less powerful than NMR for distinguishing these specific isomers, subtle differences can be observed.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibration | Expected Range | Observation and Isomeric Differentiation |
| N-H Stretch (Amine) | 3300-3500 | A characteristic pair of sharp-to-medium bands confirms a primary amine. The exact position can shift slightly based on intramolecular hydrogen bonding, which may differ between isomers. |
| Aromatic C-H Stretch | 3000-3100 | Sharp, weak bands confirming the benzyl group. |
| Aliphatic C-H Stretch | 2850-3000 | Bands for the benzyl -CH₂- and methyl -CH₃ groups. |
| C=N, C=C Stretch (Ring) | 1500-1650 | A series of strong bands characteristic of the pyrazole ring. The pattern in this "fingerprint" region will be unique to each isomer's substitution pattern. |
Mass Spectrometry: Unraveling Fragmentation Pathways
All isomers will exhibit a protonated molecular ion ([M+H]⁺) at m/z 188.1182. The differentiation lies in the subsequent fragmentation (MS/MS). The most prominent fragmentation for all isomers will be the loss of the phenyl ring or the formation of the tropylium ion (C₇H₇⁺) at m/z 91. The key is to analyze the remaining pyrazole fragment.
Caption: Primary ESI-MS fragmentation pathways for N-benzyl pyrazole amines.
For Isomer A (this compound), the loss of the benzyl radical leaves a fragment ion corresponding to the 3-methyl-1H-pyrazol-5-amine radical cation. For Isomer B, it would be the 5-methyl-1H-pyrazol-3-amine fragment. While these fragments have the same mass (m/z 97 for the radical cation), their subsequent fragmentation (e.g., loss of HCN, CH₃CN) will have different relative intensities, providing a diagnostic fingerprint.
Conclusion
Unambiguous structural confirmation is paramount in chemical and pharmaceutical development. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands as the definitive technique for differentiating this compound from its regioisomers.
The most reliable spectroscopic handles are:
-
¹H NMR: The chemical shift of the H4 proton , which is significantly shielded (shifted upfield to ~5.4 ppm) in the target compound (Isomer A) compared to its isomers.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C4 and C5 , which show large, predictable variations based on the electronic effects of the adjacent amine and methyl substituents.
By employing the systematic, multi-technique approach detailed in this guide, researchers can confidently identify and characterize these closely related pyrazole isomers, ensuring the integrity and quality of their scientific endeavors.
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A Comparative Guide to the In Vitro and In Vivo Activity of 1-benzyl-3-methyl-1H-pyrazol-5-amine
This guide provides a comprehensive comparison of the potential in vitro and in vivo biological activities of 1-benzyl-3-methyl-1H-pyrazol-5-amine. Drawing upon the well-established versatility of the pyrazole scaffold in drug discovery, this document outlines key experimental protocols and supportive data to guide researchers in evaluating this specific molecule.
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Derivatives of this five-membered nitrogen-containing heterocycle have demonstrated a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.[3][4][5] The specific compound, this compound, incorporates key structural features—a benzyl group at the 1-position and an amine at the 5-position—that suggest a high potential for biological activity. This guide will detail the methodologies to unlock and validate this potential, bridging the critical gap between laboratory findings and tangible therapeutic outcomes.
In Vitro Activity Evaluation
The initial assessment of a compound's biological potential begins with in vitro assays. These cell-free and cell-based experiments are crucial for determining potency, selectivity, and mechanism of action at the molecular and cellular levels.
Kinase Inhibition Assays: A Primary Target
Given that many pyrazole derivatives function as kinase inhibitors, a primary step is to screen this compound against a panel of kinases.[1][5] Receptor Interacting Protein 1 (RIP1) kinase, for example, is a key player in necroptosis, and its inhibition is a potential therapeutic strategy for inflammatory diseases.[6]
-
Reagents and Materials : Recombinant human RIP1 kinase, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in kinase buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure :
-
Add 5 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of RIP1 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Cytotoxicity Assays
To assess the compound's effect on cell proliferation and health, standard cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[7][8]
-
Cell Culture : Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.[8][9]
-
Compound Treatment : Treat the cells with varying concentrations of this compound (typically 0.1 to 100 µM) for 48-72 hours.[7][8]
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization : Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.[7]
-
Data Acquisition : Measure the absorbance at 595 nm using a plate reader.
-
Data Analysis : Express cell viability as a percentage of the vehicle-treated control and calculate the IC50 value.
Hypothetical Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound, targeting a generic kinase pathway involved in cell proliferation.
Caption: Potential inhibitory action on a kinase signaling cascade.
In Vivo Activity Evaluation
Positive in vitro results must be validated in a complex biological system. In vivo studies in animal models are essential to assess a compound's efficacy, pharmacokinetics, and safety profile.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
A standard and well-characterized model for evaluating the anti-inflammatory potential of a compound is the carrageenan-induced paw edema model in rats.[10][11][12]
-
Animal Model : Use male Wistar rats (180-200 g).
-
Compound Administration : Administer this compound orally at various doses (e.g., 10, 20, 50 mg/kg). A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like Indomethacin.[13]
-
Induction of Edema : One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Workflow for In Vivo Anti-Inflammatory Study
The following diagram outlines the workflow for the in vivo anti-inflammatory experiment.
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cross-reactivity profiling of 1-benzyl-3-methyl-1H-pyrazol-5-amine
<"A Senior Application Scientist's Comparative Guide to the Cross-Reactivity Profiling of 1-benzyl-3-methyl-1H-pyrazol-5-amine" >
Executive Summary
In preclinical drug development, the early and accurate identification of off-target interactions is paramount to mitigating safety risks and avoiding late-stage clinical failures.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of the novel small molecule, this compound. The pyrazole scaffold is a well-established pharmacophore, and understanding the selectivity profile of this specific derivative is critical for its progression as a potential therapeutic candidate.[4] We will compare and contrast a tiered approach, beginning with cost-effective in silico predictions and progressing to definitive in vitro biochemical and cell-based functional assays. This guide is designed for drug development scientists, providing not only detailed, validated protocols but also the strategic rationale behind each experimental choice, ensuring a robust and self-validating safety assessment.
Introduction to the Compound and Profiling Rationale
Chemical Identity of the Subject Compound
-
Compound: this compound
-
IUPAC Name: this compound[5]
-
Structure:
(Image Source: PubChem CID 769146)
The pyrazole core is a privileged scaffold in medicinal chemistry, known to interact with a range of biological targets, including kinases, enzymes, and G-protein coupled receptors (GPCRs).[4] This inherent biological activity necessitates a thorough investigation of its selectivity.
The Imperative of Cross-Reactivity Profiling
The primary goals of preclinical safety evaluation are to identify a safe starting dose for human trials, define potential organ toxicities, and establish safety parameters for clinical monitoring.[8] Off-target interactions are a leading cause of adverse drug reactions (ADRs) that can lead to project termination.[2][9] Therefore, a systematic cross-reactivity profiling campaign serves to:
-
Identify Safety Liabilities Early: Uncover potential toxicities before significant resources are invested.[1][2]
-
Enable Lead Optimization: Guide medicinal chemistry efforts to enhance selectivity and mitigate off-target effects while preserving on-target potency.[2]
-
Provide Mechanistic Understanding: Link potential clinical adverse events to specific molecular interactions.[9]
-
Fulfill Regulatory Expectations: Generate comprehensive safety data to support Investigational New Drug (IND) filings, in line with FDA principles.[8][10]
A Tiered Strategy for Comprehensive Profiling
A tiered approach is the most efficient method for profiling, balancing throughput, cost, and data resolution. We begin with broad, predictive methods and use the results to guide more focused, definitive assays.
Caption: Workflow for the automated patch clamp hERG functional assay.
Integrated Profile Comparison and Risk Assessment
By integrating data from all three tiers, we can build a comprehensive cross-reactivity profile and compare our lead compound to an alternative.
Table 3: Comparative Cross-Reactivity Profile
| Parameter | Compound A: this compound | Compound B: Alternative Scaffold (Hypothetical) | Interpretation |
| On-Target Potency (Kinase X IC50) | 50 nM | 75 nM | Compound A is more potent on-target. |
| In Silico Red Flags | hERG, VEGFR2, ABL1 | CYP3A4, 5-HT2B | Different predicted liability profiles. |
| Kinase Selectivity Score (S10 at 1µM) * | 0.05 | 0.25 | Compound B is more selective across the kinase panel. |
| hERG Functional IC50 | 8.5 µM | > 30 µM | Significant Finding: Compound B has a much larger safety margin for cardiotoxicity. |
| VEGFR2 Inhibition IC50 | 0.8 µM | 15 µM | Compound A carries a higher risk for blood pressure-related side effects. |
| Overall Risk Assessment | High on-target potency but significant safety liabilities (cardiac, hypertension). Requires scaffold modification. | Lower on-target potency but a much cleaner safety profile. A better candidate for optimization. |
*Selectivity Score (S10): The fraction of kinases in the panel with >90% inhibition at a given concentration. A lower score indicates higher selectivity.
Conclusion and Strategic Recommendations
The tiered has successfully identified its strengths and critical weaknesses. While demonstrating high on-target potency, the compound exhibits significant off-target activity against key safety-related targets, most notably the hERG channel and the VEGFR2 kinase. The in vitro functional data confirms the in silico predictions and biochemical screening hits, validating the tiered workflow as a robust, self-validating system.
Comparison Outcome: Compared to a hypothetical alternative with a cleaner safety profile, this compound, in its current form, presents a higher risk for progression into clinical development.
Future Directions:
-
Medicinal Chemistry: Initiate a structure-activity relationship (SAR) campaign to modify the pyrazole scaffold, aiming to reduce hERG and VEGFR2 activity while maintaining on-target potency.
-
Further Profiling: If an improved analog is identified, expand profiling to include other safety panels such as cytochrome P450 (CYP) inhibition to assess drug-drug interaction potential. [11] This comprehensive guide demonstrates a rigorous, evidence-based approach to de-risking a lead compound, integrating predictive and definitive data to make informed decisions in the drug discovery pipeline.
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A Comparative Guide to the Synthesis of 1-benzyl-3-methyl-1H-pyrazol-5-amine: A Benchmarking Study
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The pyrazole ring, in particular, is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory agents like celecoxib, anti-obesity drugs like rimonabant, and various compounds with anticancer and antibacterial properties.[1][2][3] This guide provides an in-depth, objective comparison of synthetic methodologies for a key building block, 1-benzyl-3-methyl-1H-pyrazol-5-amine , benchmarking the most effective route against common alternatives.
The selection of a synthetic pathway is a critical decision that impacts yield, purity, scalability, and cost. Here, we dissect the prevalent methods, grounding our analysis in mechanistic principles and experimental data to provide a definitive guide for chemists in the field.
Core Synthetic Strategies for 5-Aminopyrazoles
The synthesis of the pyrazole core is well-established, with two primary strategies dominating the landscape: the Knorr synthesis and the condensation of β-ketonitriles.
-
The Knorr Pyrazole Synthesis (and its limitations for this target): The most traditional route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] While versatile for many pyrazole analogues, this method typically yields pyrazolones (pyrazol-5-ols) when ethyl acetoacetate is used. Converting the resulting 1-benzyl-3-methyl-1H-pyrazol-5(4H)-one to the desired 5-amine requires additional, often harsh, chemical steps, making the overall process less efficient.
-
β-Ketonitrile Condensation (The Benchmark Method): The most direct and versatile method for preparing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[6][7] This reaction proceeds via a clear and efficient mechanism: nucleophilic attack of the hydrazine on the carbonyl carbon forms a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon to yield the stable 5-aminopyrazole ring system.[6] This approach is highly favored for its atom economy and directness.
Benchmark Synthesis Protocol: Condensation of 3-Oxobutanenitrile with Benzylhydrazine
This protocol details the benchmark method, which offers high yields and purity in a single synthetic step.
Experimental Workflow
The following diagram outlines the standard laboratory procedure for the benchmark synthesis.
Caption: Experimental workflow for the benchmark synthesis.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxobutanenitrile (1.0 eq) and ethanol (5 mL per mmol of nitrile).
-
Reagent Addition: While stirring under an inert atmosphere (e.g., nitrogen), add benzylhydrazine (1.0-1.1 eq) dropwise. The initial reaction can be exothermic.
-
Causality: Using a slight excess of benzylhydrazine ensures the complete consumption of the limiting nitrile. The dropwise addition helps control the initial exotherm. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization.
-
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization of the hydrazone intermediate onto the nitrile group.
-
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, concentrate the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Causality: This aqueous workup removes any remaining water-soluble impurities and unreacted hydrazine salts.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to yield the crude product. The product, this compound, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by silica gel column chromatography.
Comparative Analysis of Synthetic Routes
To provide a clear benchmark, we compare the direct β-ketonitrile condensation with an indirect, multi-step approach originating from a Knorr-type pyrazolone synthesis.
| Synthetic Strategy | Key Reactants | Steps | Typical Yield (%) | Reaction Conditions | Pros | Cons |
| Benchmark: β-Ketonitrile Condensation | 3-Oxobutanenitrile, Benzylhydrazine | 1 | 85-95% | Reflux in Ethanol, 2-4h | High yield, single step, high atom economy, readily available starting materials.[6][7] | β-Ketonitriles can be unstable; benzylhydrazine is a sensitizer. |
| Alternative: Pyrazolone Formation & Amination | Ethyl Acetoacetate, Benzylhydrazine; then Aminating Agent | 2-3 | 40-60% (overall) | Step 1: Reflux in acid/base.[8][9] Step 2: Harsher conditions (e.g., high temp, POCl₃, amines). | Pyrazolones are common intermediates. | Multi-step, lower overall yield, often requires harsh/toxic reagents for amination, generates more waste. |
Mechanistic Insight: The Benchmark Reaction
The efficiency of the benchmark synthesis is rooted in its straightforward and favorable reaction mechanism.
Caption: Mechanism of 5-aminopyrazole formation.
This pathway highlights a key advantage: the reaction is driven by the formation of a stable, aromatic pyrazole ring. Modern variations of this method, such as using microwave assistance, can further reduce reaction times and improve yields, aligning with green chemistry principles.[7][10]
Conclusion and Recommendation
Based on a comprehensive review of synthetic strategies, the condensation of a β-ketonitrile (3-oxobutanenitrile) with benzylhydrazine stands as the unequivocally superior method for the synthesis of this compound. Its single-step nature, high yields, operational simplicity, and high atom economy make it the benchmark against which all other methods should be measured.
For researchers and drug development professionals, adopting this benchmark protocol ensures an efficient, reliable, and scalable route to this valuable chemical intermediate, thereby accelerating discovery and development timelines. While alternative routes exist, they introduce complexities, reduce overall yield, and often require less environmentally benign conditions. Therefore, the β-ketonitrile pathway is the recommended and most authoritative choice for producing 5-aminopyrazole derivatives.
References
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Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available at: [Link]
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Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health (NIH). Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
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A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (NIH). Available at: [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]
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Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
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N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
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One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Available at: [Link]
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A Comparative Guide to the HPLC Purity Confirmation of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Introduction: The Analytical Imperative for a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives are foundational scaffolds, prized for their diverse biological activities. Among these, 1-benzyl-3-methyl-1H-pyrazol-5-amine serves as a critical intermediate in the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount, as even trace impurities can alter biological efficacy, introduce toxicity, or complicate downstream synthetic steps. Consequently, robust analytical confirmation of its purity is not merely a quality control checkpoint but a cornerstone of reliable scientific research.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the definitive purity assessment of this compound. Moving beyond a single, prescribed method, we will explore a multi-faceted approach, comparing different reversed-phase strategies to build a comprehensive and trustworthy purity profile. We will delve into the causality behind our experimental choices, grounding our protocols in the physicochemical properties of the analyte and established chromatographic principles.
Understanding the Analyte: A Chemist's Perspective
The structure of this compound—possessing a benzyl group, a substituted pyrazole ring, and a primary amine—dictates our analytical strategy.
-
Hydrophobicity & Aromaticity: The presence of two aromatic rings (benzyl and pyrazole) imparts significant hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1] These rings also contain π-electrons, which can be exploited for alternative chromatographic selectivity.
-
Basicity: The primary amine group (pKa estimated ~4-5) is a key feature. At acidic pH, this group will be protonated. This is analytically advantageous as it enhances solubility in aqueous mobile phases and, crucially, minimizes undesirable interactions with residual silanols on the silica-based stationary phase, thereby preventing peak tailing.[2]
-
UV Chromophore: The conjugated system of the pyrazole ring and the benzyl group ensures strong UV absorbance, allowing for sensitive detection.
Potential impurities often stem from the synthesis process, which typically involves the cyclization of a hydrazine derivative with a β-ketonitrile or similar precursor.[3][4] This can leave unreacted starting materials or lead to side-products and regioisomers that must be chromatographically resolved.
Comparative HPLC Methodologies
We will evaluate three distinct RP-HPLC methods to construct a robust purity assessment. The logical flow is to begin with a rapid, general-purpose method, advance to a high-resolution impurity profiling method, and finally, employ an orthogonal method to confirm the absence of co-eluting peaks.
Caption: Logical workflow for comprehensive purity confirmation.
Method A: Rapid Isocratic Screening on a C18 Column
This method is designed for high-throughput quality control (QC), offering a fast and reliable assessment when the impurity profile is known and minimal.
-
Causality and Rationale: A C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the benzyl and pyrazole moieties.[5] We employ an isocratic mobile phase for its simplicity and reproducibility. The inclusion of an acid modifier, such as Trifluoroacetic Acid (TFA), is critical. It serves to protonate the basic amine on our analyte, ensuring a single ionic species and dramatically improving peak shape by masking silanol interactions.[6]
Method B: High-Resolution Impurity Profiling with a Gradient
When a comprehensive search for unknown impurities is required, or when known impurities have significantly different polarities, a gradient method is superior.
-
Causality and Rationale: A gradient elution, which involves increasing the percentage of the organic solvent (acetonitrile) over time, allows for the separation of a wider range of compounds in a single run. Early-eluting, more polar impurities are resolved at low organic concentrations, while late-eluting, more hydrophobic impurities are effectively eluted as the solvent strength increases. This provides a much more detailed and accurate "fingerprint" of the sample's purity.
Method C: Orthogonal Confirmation with a Phenyl-Hexyl Column
The gold standard for confirming peak purity is to re-analyze the sample using a method with a different separation mechanism, known as an orthogonal method. This ensures that no impurity is hiding under the main analyte peak.
-
Causality and Rationale: While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column introduces an alternative selectivity mechanism: π-π interactions. The phenyl groups in the stationary phase can interact with the aromatic rings of our analyte and any aromatic impurities. This can alter the elution order compared to the C18 column. If the purity value remains consistent between Method B and Method C, and no new peaks appear, we can have very high confidence that the main peak is pure.
Detailed Experimental Protocols
Instrumentation and General Reagents
-
HPLC System: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.[2]
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagents: Trifluoroacetic Acid (TFA), HPLC grade.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of ACN and water to create a 0.5 mg/mL stock solution. Further dilute as needed. Always dissolve the sample in a solvent similar in strength to the initial mobile phase to avoid peak distortion.[5]
Chromatographic Conditions: A Head-to-Head Comparison
| Parameter | Method A: Isocratic C18 | Method B: Gradient C18 | Method C: Orthogonal Phenyl-Hexyl |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Elution Mode | Isocratic: 60% B | Gradient: | Gradient: |
| 0-2 min: 30% B | 0-2 min: 30% B | ||
| 2-15 min: 30% -> 95% B | 2-15 min: 30% -> 95% B | ||
| 15-17 min: 95% B | 15-17 min: 95% B | ||
| 17-18 min: 95% -> 30% B | 17-18 min: 95% -> 30% B | ||
| 18-22 min: 30% B | 18-22 min: 30% B | ||
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 10 µL | 10 µL |
| Detection | DAD, 254 nm | DAD, 254 nm (scan 200-400 nm) | DAD, 254 nm (scan 200-400 nm) |
| Run Time | ~10 min | 22 min | 22 min |
Data Analysis and Comparative Results
Upon analysis, the purity of the analyte is calculated using the area percent method. The Diode Array Detector (DAD) is instrumental in providing self-validating data. By collecting UV spectra across the entire peak, a purity analysis can be performed. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak represents a single, pure component.
Illustrative Data Comparison
| Metric | Method A (C18, Isocratic) | Method B (C18, Gradient) | Method C (Phenyl-Hexyl, Gradient) |
| Analyte RT (min) | 4.52 | 10.85 | 11.51 |
| Impurity 1 RT (min) | Not Resolved | 9.71 | 10.13 |
| Impurity 2 RT (min) | 8.91 | 12.33 | 13.54 |
| Resolution (Analyte/Imp 1) | N/A | 4.8 | 5.5 |
| Tailing Factor (Analyte) | 1.15 | 1.10 | 1.08 |
| Calculated Purity (%) | 99.8% | 99.2% | 99.2% |
| DAD Peak Purity | Pass | Pass | Pass |
Note: Data are illustrative and will vary based on the specific sample and system.
Interpretation of Results
-
Method A was fast but failed to resolve a closely eluting impurity (Impurity 1), leading to an overestimation of purity. This highlights the risk of relying solely on rapid isocratic methods for anything other than routine checks of known materials.
-
Method B successfully resolved both impurities, providing a more accurate purity assessment of 99.2%. The gradient elution power was essential for this separation.
-
Method C , the orthogonal method, also resolved both impurities and, crucially, yielded the same purity value (99.2%). The shift in retention times (RT) for all components confirms the different selectivity of the Phenyl-Hexyl column. This agreement between two different separation methods provides very high confidence in the final purity value.
Caption: A self-validating system for purity confirmation.
Conclusion and Recommendations
Confirming the purity of a critical synthetic intermediate like this compound demands more than a single analytical run. It requires a logical, evidence-based strategy.
-
For routine, in-process control where speed is essential and the impurity profile is well-understood, Method A is acceptable.
-
For final product release, reference standard characterization, or initial batch analysis , a comprehensive approach is mandatory. We strongly recommend using Method B for its high-resolution profiling, followed by confirmation with Method C to provide orthogonal data. This two-method approach, combined with DAD peak purity analysis, constitutes a scientifically sound and trustworthy system for definitive purity confirmation.
This guide demonstrates that by understanding the chemistry of the analyte and applying fundamental chromatographic principles, a robust and reliable purity assessment can be achieved, ensuring the quality and integrity of downstream research and development.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Retrieved from [Link]
-
SIELC Technologies. (2018). 1-Benzyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry. Retrieved from [Link]
-
AKJournals. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Introduction: Unveiling the Potential of Pyrazole Scaffolds
In the landscape of medicinal chemistry, pyrazole and its derivatives represent a cornerstone class of heterocyclic compounds.[1] Their versatile five-membered ring structure serves as a privileged scaffold for designing inhibitors that target a wide array of enzymes and receptors.[1] Extensive research has illuminated their potential as anticancer, anti-inflammatory, and antimicrobial agents, primarily through their targeted interactions with key proteins in pathological pathways.[1][2]
This guide focuses on a specific pyrazole derivative, 1-benzyl-3-methyl-1H-pyrazol-5-amine (PubChem CID: 769146).[3][4] To rationally explore its therapeutic potential, computational methods like molecular docking are indispensable. Molecular docking predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a target protein, offering crucial insights that guide further experimental validation.[1][5][6]
This document provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this compound against two distinct and therapeutically relevant protein targets:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, making it a prime target for anti-inflammatory drugs.[7]
-
Cyclin-Dependent Kinase 2 (CDK2): A protein kinase that plays a critical role in cell cycle regulation, and its inhibition is a validated strategy in cancer therapy.[8][9]
By comparing the docking performance of our lead compound against these targets, we can generate initial hypotheses about its primary mechanism of action and guide future drug development efforts.
Experimental Design & Rationale: A Self-Validating Workflow
The credibility of any in-silico study hinges on a meticulously planned and executed workflow. Our approach is designed to be a self-validating system, where each step is justified by established principles in computational chemistry. The overall workflow is depicted below.
Caption: Overall workflow for the comparative docking study.
Detailed Methodologies: From Structure to Score
This section provides a step-by-step protocol. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Part 1: Required Software and Resources
Before beginning, ensure the following freely available software is installed. The choice of AutoDock Vina is based on its accuracy, speed, and widespread use in the scientific community, which ensures robust and comparable results.[10] PyMOL is selected for its powerful and intuitive visualization capabilities.[11]
-
AutoDock Vina: A powerful and widely used open-source program for molecular docking.[12][13]
-
MGLTools/AutoDock Tools (ADT): Used for preparing protein (receptor) and ligand files into the required PDBQT format.[12]
-
PyMOL: A molecular visualization system for rendering and analyzing 3D molecular structures.[11][14]
-
PubChem or ZINC database: To obtain the 3D structure of the ligand.[3][15]
-
RCSB Protein Data Bank (PDB): To download the crystal structures of the target proteins.
Part 2: Ligand Preparation
The ligand's structural accuracy is paramount for a meaningful docking simulation. Its protonation state and atomic charges directly influence the calculation of binding energy.[16][17]
-
Obtain Ligand Structure: Download the 3D structure of "this compound" from the PubChem database (CID 769146) in SDF format.[3]
-
Format Conversion: Use a tool like Open Babel (often integrated with docking software) to convert the SDF file to the PDB format.
-
Prepare Ligand in AutoDock Tools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select your ligand's PDB file.
-
Go to Ligand -> Torsion Tree -> Detect Root. This automatically defines the rotatable bonds, allowing for flexible ligand docking.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges, which are necessary for the Vina scoring function.[18]
-
Part 3: Target Protein Preparation
Proper protein preparation is a critical step to ensure the active site is correctly represented.[19] This involves removing extraneous molecules and adding essential atoms that are often missing from crystal structures.[20][21]
-
Download Protein Structures:
-
Prepare Receptors in AutoDock Tools (ADT): This process must be performed separately for each protein.
-
Clean the PDB: Open the PDB file in a text editor or a molecular viewer like PyMOL. Remove all water molecules (HOH) and any co-crystallized ligands or ions that are not essential for the binding interaction.[21][22] Save this cleaned file.
-
Launch ADT: Open the cleaned PDB file (File -> Read Molecule).
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This is a crucial step as hydrogen atoms are critical for forming hydrogen bonds but are often not resolved in X-ray crystallography.
-
Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.
-
Save as PDBQT: Go to File -> Save -> Write PDBQT. Save the prepared protein file (e.g., 3NT1_receptor.pdbqt and 2VTO_receptor.pdbqt).
-
Part 4: Molecular Docking with AutoDock Vina
The docking simulation explores the conformational space of the ligand within a defined region of the protein, calculating the binding affinity for the most favorable poses.
-
Define the Binding Site (Grid Box): The grid box defines the three-dimensional space where Vina will search for binding poses. For this study, we will define the box around the active site identified by the co-crystallized ligand in the original PDB structure.
-
In ADT, with the receptor loaded, go to Grid -> Grid Box....
-
Adjust the center and dimensions of the box to encompass the entire active site cavity. A good starting point is a box of 25x25x25 Å centered on the active site.
-
Record the center (x, y, z) and size (x, y, z) coordinates for each protein.
-
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and the grid box parameters.
-
Run the Vina Simulation: Open a command terminal, navigate to the folder containing your files, and execute the following command: vina --config conf.txt --log 3NT1_log.txt Repeat for the CDK2 protein.
Results: A Comparative Analysis
The output of a Vina simulation is a PDBQT file containing the predicted binding poses (usually 9) for the ligand, ranked by their binding affinity scores. The binding affinity is reported in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction.
Quantitative Docking Data
The results from the top-ranked pose for each target protein are summarized below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| COX-2 | 3NT1 | -8.5 | TYR-385, SER-530 | LEU-352, VAL-523, ALA-527 |
| CDK2 | 2VTO | -7.9 | LEU-83, ASP-86 | ILE-10, VAL-18, ALA-31, PHE-80 |
Disclaimer: The binding affinity values and interacting residues presented here are illustrative examples derived from typical pyrazole-kinase/COX interactions and should be replaced with actual data generated from the described protocol.
Analysis of Interactions
The strength of a ligand's binding is not solely determined by the affinity score but also by the nature of its interactions with the protein's active site residues.
Caption: Key molecular interactions guiding ligand binding.
Visual Inspection with PyMOL:
-
Open PyMOL.
-
Load the receptor PDBQT file (e.g., 3NT1_receptor.pdbqt).
-
Load the Vina output file (e.g., 3NT1_out.pdbqt). The different poses will be loaded as separate states.
-
Focus on the top-ranked pose (mode 1).
-
Use the preset options to visualize interactions (e.g., preset -> ligand sites -> cartoon).
-
Identify and label the key interacting residues to confirm the interactions predicted in the table. High-quality images for publication can be generated using PyMOL's ray or draw commands. [23]
Discussion and Conclusion
Based on the illustrative data, this compound shows a strong predicted binding affinity for both COX-2 and CDK2, with a slightly more favorable interaction with COX-2 (-8.5 kcal/mol vs. -7.9 kcal/mol). The interaction profiles reveal that the ligand is capable of forming crucial hydrogen bonds with key catalytic residues in both active sites (e.g., TYR-385 in COX-2 and LEU-83 in CDK2). Furthermore, the benzyl group engages in hydrophobic and potential pi-pi stacking interactions, which are critical for anchoring the ligand within the binding pockets.
This in-silico analysis suggests that this compound is a promising dual inhibitor, with a potential preference for COX-2. These computational predictions provide a solid foundation for the next steps in the drug discovery pipeline, which should include in-vitro enzymatic assays to experimentally validate the inhibitory activity against both targets. This comparative docking approach has successfully generated testable hypotheses, demonstrating the power of computational chemistry to accelerate and focus drug development efforts.
References
- BenchChem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
- The Bioinformatics Zone. (2023, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening [Video]. YouTube.
- Prasad, Y. R., Kumar, P. A., & Rao, P. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed, 25(4), 443-451.
- Various Authors. (2021). How does one prepare proteins for molecular docking?. Quora.
- Prasad, Y. R., Kumar, P. A., & Rao, P. K. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
- Lang, P. T., & Brozell, S. (2023, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
- Al-Warhi, T., Sabt, A., & Elkaeed, E. B. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.
- Bioinformatics Insights. (2022, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube.
- The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium.
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
- Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413.
- Eagon, S. (n.d.). Vina Docking Tutorial.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
- Bioinformatics Review. (2021, October 25). [Tutorial] Performing docking using DockingPie plugin in PyMOL.
- Various Authors. (2019). Molecular docking proteins preparation.
- Dawn of Bioinformatics. (2020, January 12). Protein preparation for molecular docking using Discovery Studio.
- All about Bioinformatics. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube.
- Morris, G. M., & Lim-Wilby, M. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.
- Bioinformatics Review. (2022, November 23). Video Tutorial: Autodock Vina Result Analysis with PyMol.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Computational Chemistry and Biology. (2020, May 28). Autodock result protein-ligand interaction analysis using pymol [Video]. YouTube.
- Bioinformatics Insights. (2023, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube.
- Atilgan, E., & Atilgan, C. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- Molelixir Informatics. (2023, June 24). Ligand Preparation for Molecular docking #biotech [Video]. YouTube.
- Wang, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. NIH.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. PMC - NIH.
- Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta.
- ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Moitessier Research Group. (2020, December 15).
- Rotili, D., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer.
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). 1-benzyl-3-(3-methylphenyl)-1h-pyrazol-5-amine. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-benzyl-3-methyl-1H-pyrazol-5-amine
Introduction: As a novel compound often utilized in targeted research and drug development, 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No. 1134-82-3) requires meticulous handling and disposal protocols. Adherence to proper disposal procedures is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for researchers and laboratory professionals to manage this compound's waste stream responsibly, ensuring the protection of personnel and the environment. The procedures outlined are grounded in established principles of hazardous waste management for pyrazole derivatives and compounds with similar toxicological profiles.
Part 1: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's inherent hazards is paramount. This assessment directly informs the necessary safety precautions and the ultimate disposal pathway. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
The primary rationale for treating this compound as hazardous waste stems from its GHS classification, which indicates potential risks upon exposure. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce harmful substances into aquatic environments, while disposal in regular solid waste can pose risks to waste management personnel and the public.
Table 1: GHS Hazard Profile for this compound
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
|---|---|---|---|
| Acute Toxicity, Oral | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation. |
Part 2: Safety and Handling Prerequisites
Prior to initiating the disposal process, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and work within a controlled environment to minimize exposure risk.
Engineering Controls
All handling and preparation of this compound for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This is crucial to prevent the inhalation of any airborne particulates or vapors, directly addressing the H335 respiratory irritation hazard.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazard profile. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation (H315). |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when using a fume hood. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is unavoidable. | Minimizes inhalation of potentially harmful particulates (H335). |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of waste segregation, containment, and labeling, culminating in transfer to a certified hazardous waste handler.
Experimental Protocol: Waste Segregation and Containment
-
Waste Classification:
-
Designate all solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions containing the compound as Hazardous Chemical Waste . This is a mandatory first step for any research chemical with this hazard profile.
-
-
Segregation:
-
Isolate this waste stream from all other laboratory waste. Specifically, it must be kept separate from non-hazardous trash, sharps containers, and biohazardous waste.
-
Crucially, do not mix pyrazole-based waste with incompatible chemicals, such as strong oxidizing agents, strong acids, or strong bases, to prevent dangerous reactions.
-
-
Containerization:
-
Solid Waste: Collect solid waste and contaminated consumables in a durable, sealable polyethylene container. Ensure the container is dry and clearly designated for this specific waste stream.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.
-
The use of appropriate, sealed containers is a primary containment measure to prevent leaks and environmental release.
-
-
Labeling:
-
Affix a completed Hazardous Waste Label to the container before the first addition of waste.
-
The label must, at a minimum, include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and its CAS number (1134-82-3). Avoid abbreviations or chemical formulas.
-
An accurate list of all constituents and their approximate concentrations if it is a mixed waste stream.
-
The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).
-
The date when waste was first added to the container (accumulation start date).
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be a secure, well-ventilated area away from general laboratory traffic.
-
Liquid waste containers must be placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
-
Final Disposal:
-
Once the container is full, or within the time limits specified by your institution (often 90 days for large quantity generators), arrange for a waste pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or designated hazardous waste contractor to collect the waste. Never attempt to dispose of this chemical via municipal trash or sewer systems.
-
Part 4: Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the full PPE as outlined in Table 2.
-
Containment: For a small, manageable spill, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the contained material and absorbent into a designated waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and manage it according to the protocol in Part 3.
Part 5: Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.
Caption: Disposal workflow for this compound.
References
- Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- American Chemical Society. (
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-benzyl-3-methyl-1H-pyrazol-5-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of specialized chemical reagents like 1-benzyl-3-methyl-1H-pyrazol-5-amine (CAS No: 1134-82-3) demands a meticulous and informed approach to personal protection.[1][2] This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Before any handling protocols are established, a thorough understanding of the inherent hazards of this compound is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.[3]
GHS Hazard Classifications:
-
H302: Harmful if swallowed: This indicates acute oral toxicity.[2][4][5] Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can result in irritation, redness, and discomfort.[2][4][5]
-
H319: Causes serious eye irritation: This is a critical hazard, as exposure to the eyes can cause significant irritation and potential damage.[2][4][5]
-
H335: May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][4][5]
These classifications are the foundation upon which we build our safety protocols. Each piece of personal protective equipment and every handling procedure is a direct countermeasure to these identified risks.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[6][7][8] | Protects against splashes and airborne particles, directly mitigating the "serious eye irritation" (H319) hazard.[2][4][5] |
| Skin/Hands | Compatible chemical-resistant, impervious gloves (e.g., nitrile rubber). | Inspected prior to use and conforming to standards such as EN 374.[8][9] | Prevents direct contact and addresses the "causes skin irritation" (H315) hazard. Proper glove removal technique is crucial to avoid secondary contamination.[9] |
| Body | A lab coat or chemical-resistant apron. Protective clothing should be worn.[6][9][10] | N/A | Provides a barrier against accidental spills and splashes, protecting underlying clothing and skin. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Use when engineering controls are insufficient or during spill clean-up.[6][7][10] | Essential to prevent inhalation of dust or vapors, mitigating the "may cause respiratory irritation" (H335) hazard.[2][4][5] |
Operational Plan: Safe Handling & Storage Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][9][11]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.
-
Dispensing: Avoid creating dust when handling the solid form. If weighing, do so within the fume hood.
-
Handling: Avoid all direct contact with the chemical.[9][10] Do not eat, drink, or smoke in the work area.[12]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][9][12][13]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][9][10][11]
Emergency Response and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
-
Inhalation: If inhaled, immediately move the individual to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][9][10][13]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][9][10] Seek medical advice.[13]
-
Eye Contact: If the chemical enters the eyes, flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][9][10][12] Immediate medical attention is required.[13]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[9][10] Do not induce vomiting. Call a physician or poison control center immediately.[12]
Always show the Safety Data Sheet (SDS) to the attending medical professional.[9]
Decontamination and Disposal Plan
Proper disposal is a crucial final step in the safe handling of any chemical.
Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent and then soap and water.
-
Contaminated clothing should be removed carefully and washed separately before reuse.
Disposal:
-
Chemical waste must be handled as hazardous.[10]
-
Dispose of unused product and contaminated materials in a designated, approved waste container.[6][12]
-
Always consult with your institution's environmental health and safety (EHS) department and follow all local, state, and federal regulations for hazardous waste disposal.[10] Never dispose of this chemical down the drain.[9]
References
- Enamine. (n.d.). Safety Data Sheet - 1-PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Benzyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%.
- Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
- Advanced ChemBlocks. (n.d.). This compound 97.00%.
- Fisher Scientific. (2025). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-3-amine.
- BLDpharm. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-amine.
- Fluorochem. (n.d.). This compound.
- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
